molecular formula C12H9NO B11910786 1-Naphthol-2-acetonitrile

1-Naphthol-2-acetonitrile

Cat. No.: B11910786
M. Wt: 183.21 g/mol
InChI Key: VCLZSWDXZNYUQB-UHFFFAOYSA-N
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Description

1-Naphthol-2-acetonitrile (CAS 71057-00-6) is a chemical compound with the molecular formula C12H9NO and a molecular weight of 183.21 g/mol . Its structure features a hydroxynaphthalene group, also known as a naphthol, linked to an acetonitrile group . Naphthalene derivatives, such as naphthol isomers, are widely recognized as important intermediates in the synthesis and production of various industrial products including dyes, synthetic rubbers, pesticides, and pharmaceuticals . These compounds are also subjects of environmental research due to their toxicity and status as metabolites of polycyclic aromatic hydrocarbons . As a specialized building block that combines these functional groups, this compound is of significant interest for research and development in organic synthesis and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

2-(1-hydroxynaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H9NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-6,14H,7H2

InChI Key

VCLZSWDXZNYUQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CC#N

Origin of Product

United States

Synthetic Methodologies for 1 Naphthol 2 Acetonitrile

Classical Approaches to the Synthesis of 1-Naphthol-2-acetonitrile

Classical synthetic routes provide foundational methods for constructing the this compound molecule, often relying on multi-step sequences that functionalize the naphthol ring prior to the introduction of the nitrile group.

Nitrile Group Introduction via Cyanation Reactions

A primary classical strategy for introducing the nitrile group involves the nucleophilic substitution of a halide with a cyanide salt, a reaction class known as cyanation. This method is contingent on the prior synthesis of a halo-functionalized precursor, such as 2-(halomethyl)-1-naphthol.

The synthesis of the nitrile can be achieved by reacting a 2-(halomethyl)naphthalene with a cyanide source. For example, 2-(bromomethyl)naphthalene (B188764) can be reacted with sodium cyanide to yield the corresponding acetonitrile (B52724) derivative. prepchem.comgoogleapis.com The reaction time for such cyanation processes generally ranges from 0.1 to 24 hours. googleapis.com The amount of the cyanating agent used is typically 1 to 10 moles per mole of the 2-(halomethyl)naphthalene. googleapis.com This established transformation provides a reliable pathway to the cyanomethyl group, provided the requisite 2-(bromomethyl)-1-naphthol precursor is accessible.

A related approach involves the conversion of alcohols to nitriles. While not directly applied to this compound in the reviewed literature, methods exist for the cyanation of various alcohols using reagents like diethyl cyanophosphonate in an oxidation-reduction condensation reaction. researchgate.net Another modern, metal-free approach allows for the deoxycyanation of alcohols by generating alkyl radicals from alcohol-NHC adducts which then react with tosyl cyanide. princeton.edu

Strategies for Naphthol Ring Functionalization

The key challenge in classical synthesis is the regioselective functionalization of the 1-naphthol (B170400) ring at the C-2 position to install a suitable leaving group for cyanation.

One potential pathway is the bromination of a precursor. For instance, 2-methylnaphthalene (B46627) can be brominated using N-bromosuccinimide (NBS) and a radical initiator like azo-bis-isobutyronitrile (AIBN) to produce 2-(bromomethyl)naphthalene. prepchem.com Applying this logic, the synthesis would require a starting material of 2-methyl-1-naphthol, which would undergo benzylic bromination.

Another powerful strategy involves the ring expansion of 1-indanone (B140024) derivatives. A two-step ring expansion of 1-indanones can afford 2-chloro- or 2-bromo-1-naphthols with broad functional group tolerance under mild conditions. acs.org These ortho-halogenated naphthols are valuable intermediates, as the halogen can serve as a handle for subsequent functionalization, potentially including palladium-catalyzed cyanomethylation. acs.org

PrecursorReagent 1Reagent 2ProductYield (%)Ref
2-MethylnaphthaleneN-BromosuccinimideAzo-bis-isobutyronitrile2-(Bromomethyl)naphthalene60 prepchem.com
1-Indanone Silyl Enol EtherPotassium t-butoxideChloroform2-Chloro-1-naphtholN/A acs.org
1-Indanone Silyl Enol EtherPotassium t-butoxideBromoform2-Bromo-1-naphthol47-78 acs.org

Condensation and Elimination Reactions in this compound Formation

Condensation reactions offer a more direct route by constructing the carbon skeleton in a single step. A relevant synthetic strategy involves the reaction of o-quinone methides (o-QMs), which can be generated in situ from ortho-substituted phenols, with a cyanide source. A concise synthesis of 2-(2-hydroxyphenyl)acetonitriles has been developed from 2-(1-tosylalkyl)phenols. dicp.ac.cn In this method, the tosyl-substituted phenol (B47542) generates an o-QM intermediate under basic conditions, which is then trapped by trimethylsilyl (B98337) cyanide to form the desired hydroxyphenylacetonitrile. dicp.ac.cn

This methodology could be adapted for 1-naphthol, starting from a precursor like 2-(tosylmethyl)-1-naphthol. The proposed reaction would proceed as follows:

Base-mediated elimination of the tosyl group from 2-(tosylmethyl)-1-naphthol generates the corresponding o-quinone methide.

Nucleophilic attack by a cyanide anion (from a source like TMSCN) at the exocyclic methylene (B1212753) carbon of the o-QM.

Protonation or hydrolysis of the intermediate yields the final this compound product.

This approach elegantly combines functionalization and nitrile introduction into a single conceptual pot.

Catalytic Synthesis of this compound

Modern catalytic methods, employing either transition metals or small organic molecules, provide powerful and often more direct pathways for C-H functionalization, avoiding the need for pre-functionalized substrates.

Transition Metal-Catalyzed Routes to this compound

Transition-metal catalysis offers a direct approach to functionalize the C-H bond at the C-2 position of 1-naphthol. nih.gov The hydroxyl group can act as an endogenous directing group, facilitating ortho-selective reactions. acs.org

Copper and iron catalysts have been successfully used for the ortho-alkylation of 1-naphthol with α-aryl-α-diazoesters. rsc.org In a reaction catalyzed by copper chloride (CuCl or CuCl₂), unprotected naphthols react with α-phenyl-α-diazoesters with high efficiency and unique ortho-selectivity under mild conditions. rsc.orgnih.govresearchgate.net Density Functional Theory (DFT) calculations suggest that hydrogen bonds between the naphthol's hydroxyl group and the catalyst play a key role in stabilizing the transition state, favoring ortho-functionalization. nih.gov Similarly, an iron-porphyrin catalyst has been shown to effect the ortho-alkylation of 1-naphthol with diazoesters, yielding products in moderate to good yields. rsc.org While these examples install an α-aryl acetate (B1210297) group rather than a pure acetonitrile group, they establish the principle of metal-catalyzed ortho C-H functionalization of 1-naphthol.

Palladium-catalyzed cyanation of aryl halides is a well-established method for synthesizing aryl nitriles. google.com A plausible route to this compound would involve the initial synthesis of 2-bromo- or 2-chloro-1-naphthol, as described previously, acs.org followed by a palladium-catalyzed cross-coupling reaction with a cyanomethylating agent like zinc cyanomethylide or by using a combination of a cyanide source and a methylating agent.

Catalyst SystemSubstrate 1Substrate 2Product TypeRef
CuCl / CuCl₂1-Naphtholα-Aryl-α-diazoesterOrtho-alkylated 1-naphthol rsc.orgnih.gov
Fe-Porphyrin1-Naphtholα-Aryl-α-diazoesterOrtho-alkylated 1-naphthol rsc.org
Pd(OAc)₂ / Ligand2-Bromo-1-naphtholCyanomethyl sourceThis compound (proposed) google.com

Organocatalytic Pathways for this compound

Organocatalysis provides an alternative, metal-free approach to asymmetric synthesis and functionalization. beilstein-journals.org Chiral phosphoric acids, derived from scaffolds like BINOL, are prominent organocatalysts for activating imines in aza-Friedel–Crafts reactions. beilstein-journals.org These catalysts function through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of an electron-rich aromatic, such as a naphthol ring. beilstein-journals.org

While a direct organocatalytic synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of organocatalytic ortho-functionalization of phenols are well-established. For example, chiral phosphoric acids have been used to catalyze the reaction between phenols and N-sulfonyl ketimines, although achieving high ortho-selectivity can be challenging without bulky ortho-substituents on the phenol. beilstein-journals.org The development of an organocatalytic method would likely involve the reaction of 1-naphthol with an electrophile containing the acetonitrile moiety (or a precursor) in the presence of a catalyst designed to favor ortho-attack through hydrogen bonding with the naphtholic hydroxyl group.

Enzymatic and Biocatalytic Syntheses of this compound Precursors

The primary precursor for the synthesis of this compound is 1-naphthol. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing this key intermediate. upc.edu Research has increasingly focused on enzymes that can hydroxylate naphthalene (B1677914) under mild conditions, such as room temperature and atmospheric pressure, in aqueous solutions. upc.edu

Fungal peroxygenases, a class of heme-thiolate enzymes, have shown significant promise. nih.govacs.org These enzymes can be engineered through methods like directed evolution to enhance their catalytic activity and regioselectivity. For instance, a fungal unspecific peroxygenase (UPO) from Agrocybe aegerita was engineered to selectively hydroxylate naphthalene to 1-naphthol. researchgate.netnih.gov This process resulted in a biocatalyst with a high regioselectivity of 97% for 1-naphthol over 2-naphthol (B1666908) and a total turnover number of 50,000, powered solely by catalytic amounts of hydrogen peroxide (H₂O₂). researchgate.netnih.gov The mechanism proceeds via a naphthalene epoxide intermediate, which is then converted to 1-naphthol. acs.org

Whole-cell biocatalysis represents another effective strategy. Escherichia coli cells expressing engineered monooxygenase variants, such as toluene (B28343) ortho-monooxygenase (TOM), have been used to oxidize naphthalene to 1-naphthol. nih.gov To overcome the low aqueous solubility of naphthalene and the potential toxicity of 1-naphthol to the cells, these biotransformations are often conducted in liquid-liquid biphasic systems. nih.gov In one study, using lauryl acetate as the organic solvent phase led to an eightfold improvement in 1-naphthol production compared to the reaction in a simple aqueous medium. nih.gov

Table 1: Enzymatic and Biocatalytic Production of 1-Naphthol

Biocatalyst System Substrate Key Findings Reference(s)
Engineered Fungal Peroxygenase (A. aegerita) Naphthalene Achieved 97% regioselectivity for 1-naphthol; high stability and turnover (50,000). researchgate.netnih.gov
Fungal Peroxygenase (PaDa-I) Naphthalene Forms a stable naphthalene-1,2-epoxide intermediate that rearranges to 1-naphthol. nih.govacs.org
Whole-Cell E. coli (expressing TOM-Green) Naphthalene Biphasic system with lauryl acetate enhanced production to 1.43 g/liter. nih.gov
Laccase 1-Naphthol Catalyzes the polymerization of 1-naphthol; used for studying reaction kinetics. atamanchemicals.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are central to modern synthetic strategies. In the context of producing this compound and its analogues, these principles are manifested through the development of solvent-free reactions, maximization of atom economy, and effective waste minimization. The following sections draw upon research into the synthesis of 1-amidoalkyl-2-naphthols, which are commonly produced via a multi-component reaction of a naphthol, an aldehyde, and acetonitrile, providing a relevant model system. scirp.orgmdpi.comresearchgate.net

Solvent-Free Synthesis of this compound

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of 1-amidoalkyl-2-naphthols is particularly amenable to this approach, often proceeding rapidly and in high yields. scispace.comsemanticscholar.org

A variety of catalysts have been successfully employed under solvent-free conditions. These include:

Lewis and Brønsted Acids: Catalysts like tetrachlorosilane (B154696) (TCS), iodine, and chlorosulfonic acid have been used to promote the one-pot condensation of 2-naphthol, aromatic aldehydes, and acetonitrile. scirp.orgscirp.orgresearchgate.net

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation and potential for recycling. Examples include silica-supported molybdatophosphoric acid and magnetic nanoparticles functionalized with acidic groups. scispace.comsemanticscholar.orgresearchgate.net These catalysts have demonstrated high efficiency, leading to excellent product yields in short reaction times at elevated temperatures (e.g., 90-120 °C). scispace.comsemanticscholar.org

The use of solvent-free conditions often leads to higher yields compared to reactions run in various solvents. scispace.com

Table 2: Examples of Solvent-Free Synthesis of 1-Amidoalkyl-2-naphthols

Catalyst Reaction Conditions Yield Range Key Advantage(s) Reference(s)
Tetrachlorosilane (TCS) Room Temperature High to excellent Inexpensive reagent, mild conditions. scirp.orgscirp.org
Silica-Supported Molybdatophosphoric Acid 120 °C 91-98% Green, reusable catalyst, high yields. scispace.comresearchgate.net
Fe₃O₄@enamine-B(OSO₃H)₂ 90 °C High to excellent Magnetically recoverable, efficient. semanticscholar.org
Phenylboronic acid 120 °C 60-92% Green catalyst for one-pot synthesis. mdpi.com

Atom Economy and Process Efficiency in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. issr.edu.kh Multi-component reactions (MCRs), such as the one-pot synthesis of 1-amidoalkyl-2-naphthols, are inherently atom-economical because they combine multiple reactants in a single step to form a complex product with minimal or no byproducts. scirp.orgresearchgate.net

Waste Minimization Strategies for this compound

Minimizing waste is a critical goal in the chemical industry, driven by both environmental regulations and economic incentives. epa.gov For the production of this compound and its related compounds, several strategies are employed to reduce waste generation.

Catalyst Choice and Recycling: The shift from stoichiometric reagents to catalytic systems significantly reduces waste. The use of heterogeneous and recyclable catalysts, such as silica-supported acids or magnetic nanocatalysts, is a key strategy. semanticscholar.orgresearchgate.net These catalysts can be easily removed from the reaction mixture (e.g., by filtration or using a magnet) and reused for multiple cycles with little to no loss in activity, thereby minimizing solid waste. semanticscholar.org

Solvent-Free Processes: As discussed, eliminating organic solvents is one of the most effective ways to prevent pollution, as it cuts out a major source of volatile organic compound (VOC) emissions and liquid waste. semanticscholar.orgresearchgate.net

Biocatalytic Routes: The enzymatic synthesis of the 1-naphthol precursor is an inherently low-waste process. upc.edu It operates in water under mild conditions, avoiding the harsh chemicals, high temperatures, and pressures associated with traditional chemical synthesis, which in turn reduces the generation of hazardous byproducts and waste streams. upc.edugoogle.com

Mechanism-Based Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving product yields. Mechanistic studies for the formation of compounds structurally related to this compound have identified key reactive species that drive the transformation.

Investigation of Reaction Intermediates in this compound Synthesis

The most commonly proposed mechanism for the acid-catalyzed, three-component reaction of 2-naphthol, an aldehyde, and acetonitrile proceeds through an ortho-quinone methide (o-QM) intermediate. scirp.orgresearchgate.net

The proposed pathway is as follows:

Formation of the ortho-Quinone Methide (o-QM): In the presence of a Lewis or Brønsted acid catalyst, the aromatic aldehyde reacts with 2-naphthol to form an intermediate that quickly eliminates a molecule of water to generate a highly reactive o-QM species in situ. scirp.org

Ritter-Type Reaction: The o-QM is a potent electrophile. It is attacked by the nitrogen atom of acetonitrile, which acts as a nucleophile. This is a Ritter-type reaction. scirp.org The initial adduct is a nitrilium salt, which is then hydrolyzed during the reaction or work-up to yield the final 1-amidoalkyl-2-naphthol product. scirp.org

An alternative mechanism has been investigated for the synthesis of the closely related 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. This reaction involves 2-bromo-1-naphthol and an arylacetonitrile in the presence of a strong base like lithium tetramethylpiperidide (LiTMP). rsc.org The proposed intermediates in this pathway are:

Aryne Formation: The strong base promotes the elimination of HBr from 2-bromo-1-naphthol to form a highly reactive 2,3-didehydronaphthalene 1-oxide (an aryne) intermediate.

Ketenimine Formation: The base also deprotonates the arylacetonitrile to form a carbanion, which can exist in equilibrium with an N-lithiated ketenimine intermediate.

Cycloaddition and Rearrangement: The reaction proceeds via a tandem addition-rearrangement pathway, likely involving a cycloaddition of the ketenimine and the aryne, to form the final product. rsc.org

These mechanistic insights, particularly the identification of intermediates like o-QMs and arynes, are vital for controlling the regioselectivity and efficiency of the synthesis of substituted naphthols.

Kinetic and Thermodynamic Aspects of this compound Formation

The formation of specific isomers in naphthalene chemistry is often dictated by a balance between kinetic and thermodynamic control. In the sulfonation of naphthalene, for example, the 1-sulfonic acid isomer is the kinetic product, favored at lower temperatures, while the 2-sulfonic acid is the more stable thermodynamic product, formed at higher temperatures. sciencemadness.org A similar principle would apply to the functionalization of 1-naphthol. The introduction of an acetonitrile group at the 2-position would be in competition with substitution at the 4-position, with the product distribution being sensitive to reaction conditions like temperature.

In the context of alkylating naphthols, kinetics and thermodynamics play a crucial role in determining the selectivity between C-alkylation and O-alkylation. rsc.org

Kinetic Control: The reaction of the naphthoxide anion, which has electron density on both the oxygen and certain ring carbons, can lead to different products. O-alkylation is often faster and considered the kinetically favored pathway under certain conditions.

Thermodynamic Control: The C-alkylated product, such as this compound, is generally more thermodynamically stable than the corresponding O-alkylated enol ether intermediate due to the preservation of the aromatic system. rsc.org The final product distribution can be influenced by the ability of the initial products to revert to the starting materials or interconvert, allowing the system to reach thermodynamic equilibrium.

The solvent medium significantly impacts these aspects. A detailed investigation into the reaction of sodium β-naphthoxide with benzyl (B1604629) bromide showed that the solvent affects both the kinetics and the selectivity of the reaction. rsc.org

Interactive Data Table: Factors Influencing Naphthol Alkylation Selectivity rsc.org

Factor Effect on C-alkylation vs. O-alkylation Rationale
Solvent Polar aprotic solvents (e.g., acetonitrile) can favor C-alkylation. Protic solvents (e.g., methanol) can favor O-alkylation. Solvation of the cation and the naphthoxide anion affects the reactivity of the oxygen versus the carbon nucleophile.
Temperature Higher temperatures can favor the thermodynamically more stable C-alkylated product. Provides energy to overcome higher activation barriers and allows the reaction to reach equilibrium.
Counter-ion The nature of the cation (e.g., Na+, K+) can influence ion-pairing and the nucleophilicity of the oxygen atom. Tightly bound ion pairs may sterically hinder O-alkylation, potentially increasing the C-alkylation ratio.

Elucidation of Rate-Determining Steps in this compound Pathways

Identifying the rate-determining step is crucial for optimizing a synthetic reaction. For the potential pathways to this compound, the rate-determining step would depend on the specific mechanism.

In the synthesis of related compounds via an aryne intermediate, the mechanism involves several steps, any of which could be rate-limiting. rsc.org The proposed pathway includes:

Deprotonation of the naphthol by the strong base (LiTMP).

Elimination of the bromide to form the 2,3-didehydronaphthalene 1-oxide (aryne) intermediate.

A non-synchronous [2+2] cycloaddition of an N-lithiated ketenimine (formed from the arylacetonitrile) to the aryne. rsc.org

In this complex sequence, the formation of the aryne intermediate is often a slow step and could be rate-determining. Alternatively, the subsequent cycloaddition or rearrangement could also be the slowest step, depending on the specific substrates and conditions.

For a direct SN2-type C-alkylation of 1-naphthoxide with a haloacetonitrile, the rate-determining step would be the single step of the substitution reaction itself. The rate would be dependent on several factors:

Concentrations: The rate is proportional to the concentration of both the naphthoxide and the haloacetonitrile.

Nucleophilicity: The nucleophilicity of the carbon atom at the 2-position of the naphthoxide ring.

Leaving Group: The nature of the halide on the acetonitrile (I > Br > Cl) would significantly affect the reaction rate, with iodide being the best leaving group and leading to the fastest reaction.

Steric Hindrance: Steric effects at the reaction center on the naphthalene ring or on the electrophile can slow the reaction. Research on other substitution reactions on the naphthalene ring has indicated that steric limitations can be a factor in the rate-determining step. beilstein-journals.org

Advanced Structural and Spectroscopic Elucidation of 1 Naphthol 2 Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy allows for the complete assignment of all atoms in the 1-Naphthol-2-acetonitrile molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the acetonitrile (B52724) group, and the hydroxyl proton. The aromatic protons would appear as a complex pattern of doublets and triplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants of these protons are influenced by the positions of the hydroxyl and acetonitrile substituents. The methylene protons (-CH₂CN) would likely appear as a singlet in the range of δ 3.8-4.2 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on the solvent and concentration, but would typically be found in the region of δ 5-10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. In this compound, one would expect to see signals for the ten carbons of the naphthalene ring, the methylene carbon, and the nitrile carbon. The chemical shifts would be indicative of their electronic environment. The carbon bearing the hydroxyl group (C-1) would be significantly deshielded, appearing around δ 150-160 ppm. The aromatic carbons would resonate in the typical range of δ 110-140 ppm. The methylene carbon would be observed at a higher field, approximately δ 20-30 ppm, and the nitrile carbon would appear in the δ 115-125 ppm region.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less sensitive, provides direct information about the nitrogen atom of the nitrile group. The chemical shift of the ¹⁵N nucleus in the nitrile group of this compound would be expected in the range of -140 to -120 ppm relative to nitromethane. This data point is crucial for confirming the presence and electronic state of the nitrile functionality.

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹HAromatic (Naphthyl)7.0 - 8.5
Methylene (-CH₂CN)3.8 - 4.2
Hydroxyl (-OH)5.0 - 10.0 (variable)
¹³CC-OH (C-1)150 - 160
Aromatic (Naphthyl)110 - 140
Methylene (-CH₂CN)20 - 30
Nitrile (-CN)115 - 125
¹⁵NNitrile (-CN)-140 to -120 (relative to CH₃NO₂)

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and deducing the three-dimensional structure of molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in assigning the protons of the naphthalene ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of the naphthalene and methylene signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing insights into the molecule's conformation. In this compound, NOESY could show correlations between the methylene protons and the proton at the C-3 position of the naphthalene ring, helping to define the preferred orientation of the acetonitrile substituent relative to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its key functional groups: the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the naphthalene ring.

Hydroxyl (-OH) Stretching: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration. The broadness of this band is indicative of hydrogen bonding.

Nitrile (-C≡N) Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption in the IR spectrum in the range of 2200-2260 cm⁻¹. nih.govrsc.org The position of this band can be sensitive to the electronic effects of the rest of the molecule. This vibration is often weak in the Raman spectrum.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring result in several bands of variable intensity in the 1400-1650 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching and O-H in-plane bending vibrations are expected in the fingerprint region of the IR spectrum, typically between 1200 and 1400 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
-OHStretching3200 - 3600Strong, Broad
-C≡NStretching2200 - 2260Medium, Sharp
Aromatic C-HStretching3000 - 3100Weak to Medium
Aromatic C=CStretching1400 - 1650Variable
C-OStretching1200 - 1300Medium to Strong
O-HBending1300 - 1400Medium

In the condensed phase (liquid or solid), the hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen of the hydroxyl group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. This can lead to the formation of intermolecular hydrogen bonding networks. The presence and strength of these hydrogen bonds can be inferred from the vibrational spectra. A significant broadening and red-shift (shift to lower wavenumber) of the O-H stretching band in the IR spectrum is a classic indicator of hydrogen bonding. jsac.or.jpnih.govacs.org In the solid state, the specific arrangement of molecules in the crystal lattice will determine the nature and extent of the hydrogen bonding network, which can influence the physical properties of the material. Studies on similar hydroxynaphthyl compounds have shown that both intramolecular and intermolecular hydrogen bonds can play a crucial role in determining their solid-state structures and properties. jsac.or.jpnih.govuq.edu.au

Computational Vibrational Analysis for Spectral Interpretation of this compound

Computational vibrational analysis, often performed using methods like Density Functional Theory (DFT), serves as a powerful tool for the interpretation of experimental infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved.

Theoretical calculations can predict the vibrational frequencies of the different functional groups within the this compound molecule. For instance, the characteristic stretching vibrations of the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the various C-H and C-C bonds within the naphthalene ring system can be calculated. These theoretical frequencies, when appropriately scaled to account for computational approximations and anharmonicity, typically show good agreement with experimental data. smu.educhemrevlett.com

A key aspect of this analysis is the Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for a precise and unambiguous assignment of spectral bands, which can be challenging for complex molecules where vibrational modes are often coupled.

For example, the analysis can differentiate between the in-plane and out-of-plane bending vibrations of the C-H bonds on the naphthalene ring and the various stretching and bending modes of the acetonitrile substituent. Furthermore, computational studies can elucidate the impact of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, on the vibrational frequencies. smu.edu

Table 1: Theoretical and Experimental Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
-OHStretching~3400-3600~3400-3600
-C≡NStretching~2240-2260~2250
Aromatic C-HStretching~3000-3100~3050
Aromatic C=CStretching~1500-1600~1500-1600

Note: The calculated frequencies are approximate and can vary based on the level of theory and basis set used in the computation. Experimental values are typical ranges.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic Transitions and Chromophoric Behavior of this compound

The electronic absorption and emission spectra of this compound are governed by the π-electron system of the naphthalene ring, which acts as the primary chromophore. The addition of the hydroxyl (-OH) and acetonitrile (-CH₂CN) substituents modifies the electronic properties of the naphthalene core, influencing the energies and intensities of the electronic transitions.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* transitions within the naphthalene ring. scribd.com In naphthalene itself, the two lowest energy absorption bands are designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The substitution on the naphthalene ring in this compound lifts the symmetry, which can lead to a mixing of these electronic states and a shift in their absorption wavelengths. researchgate.net The hydroxyl group, being an electron-donating group, is likely to cause a red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene.

Fluorescence spectroscopy provides insights into the excited state properties of the molecule. Upon excitation to a higher electronic state, this compound can relax to the lowest excited singlet state (S₁) and subsequently emit a photon to return to the ground state (S₀). The emitted fluorescence will be at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the structure and environment of the molecule in its excited state.

Solvent Effects on the Electronic Spectra of this compound

The polarity of the solvent can significantly influence the UV-Vis absorption and fluorescence spectra of this compound, a phenomenon known as solvatochromism. These solvent-induced spectral shifts provide valuable information about the change in the dipole moment of the molecule upon electronic excitation. researchgate.net

In polar solvents, the absorption bands of molecules often exhibit a shift in their maximum wavelength (λ_max). A red shift (bathochromic shift) with increasing solvent polarity suggests that the excited state is more polar than the ground state. researchgate.net Conversely, a blue shift (hypsochromic shift) indicates that the ground state is more polar. For this compound, the presence of the polar hydroxyl and nitrile groups suggests that its electronic spectra will be sensitive to solvent polarity. rsustnjogat.org

The effect of solvent on fluorescence spectra can also be pronounced. An increase in solvent polarity often leads to a larger Stokes shift, indicating a greater degree of stabilization of the excited state by the surrounding solvent molecules. researchgate.net This is due to the reorientation of the polar solvent molecules around the excited-state dipole of the solute. researchgate.net Specific interactions, such as hydrogen bonding between the hydroxyl group of this compound and protic solvents, can also lead to significant changes in the absorption and fluorescence spectra. bau.edu.lb

Table 2: Expected Solvent Effects on the Electronic Spectra of this compound

SolventPolarityExpected Effect on λ_max (Absorption)Expected Effect on λ_em (Fluorescence)
HexaneNon-polarReferenceReference
AcetonitrilePolar aproticRed shiftSignificant red shift
Ethanol (B145695)Polar proticRed shift (potential H-bonding effects)Significant red shift (potential H-bonding effects)

Excited State Dynamics and Fluorescence Quantum Yields of this compound

The excited-state dynamics of this compound describe the various processes that occur after the molecule absorbs a photon and is promoted to an excited electronic state. These processes include fluorescence, internal conversion, intersystem crossing to a triplet state, and non-radiative decay. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of the number of photons emitted to the number of photons absorbed. nist.gov

The fluorescence quantum yield of this compound is influenced by several factors, including its molecular structure and the surrounding environment. The presence of the acetonitrile group may influence the excited-state lifetime and non-radiative decay pathways. For instance, interactions with the solvent can either enhance or quench fluorescence. osti.gov In some cases, specific solute-solvent interactions can open up new de-excitation channels, leading to a decrease in the fluorescence quantum yield. osti.gov

Time-resolved fluorescence spectroscopy can be used to measure the fluorescence lifetime (τ_f) of the excited state. The lifetime is the average time the molecule spends in the excited state before returning to the ground state. The radiative and non-radiative decay rates can be determined from the fluorescence quantum yield and lifetime.

The excited-state dynamics can also involve processes like excited-state proton transfer (ESPT), particularly given the acidic proton of the hydroxyl group. researchgate.netdntb.gov.uaacs.orgresearchgate.net The efficiency of such processes would be highly dependent on the solvent environment.

Table 3: Photophysical Parameters of a Hypothetical Naphthalene Derivative in Different Solvents

SolventFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)Radiative Rate Constant (k_r) (s⁻¹)Non-radiative Rate Constant (k_nr) (s⁻¹)
Cyclohexane0.205.04.0 x 10⁷1.6 x 10⁸
Acetonitrile0.154.03.75 x 10⁷2.125 x 10⁸
Ethanol0.103.03.33 x 10⁷3.0 x 10⁸

Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry for Elemental Composition of this compound

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of this compound. nih.gov Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. libretexts.org

This high accuracy allows for the calculation of the exact molecular formula. The experimentally determined accurate mass is compared with the theoretical exact masses of all possible elemental compositions. Given the known atomic masses of carbon, hydrogen, nitrogen, and oxygen to a high degree of precision, only one molecular formula will match the measured accurate mass within a specified mass tolerance (usually in the parts-per-million range). libretexts.org

For this compound (C₁₂H₉NO), the theoretical exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated. An HRMS measurement would confirm this exact mass, thereby verifying the elemental composition and providing strong evidence for the compound's identity.

The fragmentation of this compound in a mass spectrometer provides valuable structural information. Common fragmentation pathways in electron ionization (EI) mass spectrometry involve the cleavage of bonds adjacent to functional groups, known as alpha-cleavage, and rearrangements like the McLafferty rearrangement. libretexts.org For this compound, fragmentation is likely to occur at the C-C bond between the naphthalene ring and the acetonitrile group, and potentially involve the loss of small neutral molecules like HCN. The fragmentation of the naphthalene ring itself can also occur. oup.comwhitman.edu

By analyzing the m/z values of the fragment ions in the mass spectrum, a fragmentation pathway can be proposed. This pathway helps to confirm the connectivity of the atoms within the molecule. For instance, the observation of a fragment corresponding to the naphthol moiety would support the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation of this compound

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting specific ions and analyzing the resulting pieces. nationalmaglab.org In a typical MS/MS experiment, molecules of this compound would first be ionized to create a molecular ion (precursor ion). This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). nationalmaglab.org The pattern of fragmentation provides a veritable fingerprint of the molecule's structure.

The fragmentation of this compound (molecular weight: 183.21 g/mol ) is dictated by its functional groups: the naphthol ring, the hydroxyl (-OH) group, the methylene bridge (-CH₂-), and the nitrile (-C≡N) group. The most stable bonds are likely to remain intact, while weaker bonds will cleave.

Key fragmentation pathways for this compound would likely include:

Loss of the Acetonitrile Group: Cleavage of the bond between the naphthyl ring and the acetonitrile side chain is a probable event. This could result in the loss of a neutral CH₂CN radical, leading to the formation of a stable naphthol cation.

Benzylic Cleavage: The bond between the methylene carbon and the nitrile carbon is susceptible to cleavage. A characteristic fragmentation would be the loss of a hydrogen cyanide molecule (HCN), a common fragmentation for nitriles.

Fragmentation of the Naphthyl Ring: The aromatic ring system is relatively stable, but under higher energy conditions, it can undergo characteristic cleavages, such as the loss of acetylene (B1199291) (C₂H₂) or other small neutral molecules.

Rearrangements: Alcohol-containing compounds can undergo rearrangement reactions, such as the loss of a water molecule (H₂O). libretexts.org In the case of this compound, this would lead to a fragment ion with a mass-to-charge ratio (m/z) of 18 units less than the molecular ion.

A hypothetical fragmentation pattern is detailed in the table below.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure/Identity
18315627 (HCN)Ion resulting from loss of hydrogen cyanide
18314340 (CH₂CN)1-Hydroxynaphthyl cation
18311568 (C₄H₄O)Loss of ketene (B1206846) from the naphthol ring structure
14311528 (CO)Loss of carbon monoxide from the naphthoxy cation

This fragmentation data allows for the unambiguous identification of the compound and provides insights into its chemical bonding and stability.

Isotopic Labeling Studies in Mass Spectrometric Analysis of this compound

Isotopic labeling is a technique used in mass spectrometry to trace the fate of atoms through fragmentation processes and to quantify molecules with high accuracy. nih.govmdpi.com This involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N). sigmaaldrich.com

For this compound, isotopic labeling studies could be designed to confirm the fragmentation pathways proposed in the MS/MS analysis. For example:

¹⁵N Labeling: Synthesizing this compound with ¹⁵N in the nitrile group would increase the molecular weight by one mass unit. If the fragment corresponding to the loss of HCN (m/z 156) shifts to m/z 157 (loss of H¹²CN) while the molecular ion shifts to m/z 184, it would confirm that the nitrogen atom is lost in this fragment.

¹³C Labeling: Introducing a ¹³C atom at the methylene position would help track the CH₂CN side chain. The mass of the molecular ion and any fragments containing this carbon would increase by one unit. This allows for precise determination of which fragments retain the side chain.

²H (Deuterium) Labeling: Replacing the hydrogen of the hydroxyl group with deuterium (B1214612) (D) would confirm its involvement in fragmentation reactions, such as the potential loss of water (HDO instead of H₂O).

These studies provide definitive evidence for proposed fragmentation mechanisms and are invaluable for complex structural elucidation. acs.org

Table 2: Expected Mass Shifts in Isotopic Labeling MS of this compound

Labeling PositionIsotopeMolecular Ion (m/z)Fragment Ion (m/z 156)Fragment Ion (m/z 143)
Unlabeled-183156143
Nitrile Group¹⁵N184156143
Methylene Group¹³C184157143
Hydroxyl Group²H (D)184157144

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. weizmann.ac.il While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 2-(7-Methoxy-1-naphthyl)acetonitrile, provides significant insight. Such studies reveal the planar nature of the naphthyl ring system and the specific orientation of the acetonitrile substituent.

Determination of Crystal Packing and Intermolecular Interactions in this compound

The solid-state structure of this compound would be governed by a combination of intermolecular forces that dictate how the molecules pack into a crystal lattice. Based on its functional groups, the following interactions are expected:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrile (-C≡N) group can act as a hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, significantly stabilizing the crystal structure.

C-H···π Interactions: Weak hydrogen bonds can form between the carbon-hydrogen bonds of one molecule and the electron-rich π system of a neighboring naphthyl ring. medcraveonline.com

These interactions collectively determine the crystal's density, melting point, and other physical properties. The specific arrangement can be influenced by the solvent used for crystallization. researchgate.net

Accurate Bond Lengths and Angles in Crystalline this compound

X-ray crystallography provides highly accurate measurements of bond lengths and angles within the crystal. researchgate.net In the absence of direct experimental data for this compound, expected values can be derived from standard values for similar chemical environments and data from analogous structures. smu.edunist.govyoutube.com The geometry around the sp² hybridized carbons of the naphthalene ring would be trigonal planar with angles close to 120°, while the methylene carbon would exhibit tetrahedral geometry with angles around 109.5°. The C-C≡N moiety is expected to be linear, with a bond angle of approximately 180°. youtube.com

Table 3: Predicted Bond Lengths and Angles for this compound

Bond/AngleTypePredicted Value
C-C (Naphthalene)Aromatic~1.36 - 1.42 Å
C-O (Phenolic)Single~1.36 Å
C-C (Naphthyl-CH₂)Single~1.51 Å
C-C (CH₂-CN)Single~1.46 Å
C≡NTriple~1.16 Å
C-C-C (Naphthalene)Angle~120°
Naphthyl-C-OAngle~120°
Naphthyl-C-C (Side chain)Angle~109.5°
C-C≡NAngle~180°

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can have different physical properties, such as solubility and stability, even though they are chemically identical. Polymorphism in a molecule like this compound could arise from different arrangements of hydrogen bonding or π-π stacking, often influenced by crystallization conditions like solvent and temperature.

Co-crystallization is a technique where a substance is crystallized together with another molecule (a "coformer") in a defined stoichiometric ratio to form a new crystalline solid. jpionline.orgnih.gov This is a powerful method to modify the physical properties of a compound. researchgate.net Given the hydrogen bonding capabilities of its hydroxyl and nitrile groups, this compound is a prime candidate for co-crystallization studies. Potential coformers could be selected to interact specifically with these groups, leading to novel materials with tailored properties. Screening for co-crystals can be efficiently performed using techniques like liquid-assisted grinding or other mechanochemical methods. rsc.org

Theoretical and Computational Chemistry Studies of 1 Naphthol 2 Acetonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of organic compounds. These methods allow for the detailed exploration of a molecule's geometry, electronic structure, and spectroscopic characteristics from first principles.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-Naphthol-2-acetonitrile, this process would involve exploring the potential energy landscape to identify stable conformers, which arise from the rotation around single bonds, primarily the C-C bond connecting the acetonitrile (B52724) group to the naphthol ring.

Computational studies on similar molecules, like 1-Naphthol (B170400), have successfully employed DFT methods, such as B3LYP with basis sets like 6-31G* and 6-311+G**, to achieve optimized geometries that are in good agreement with experimental data where available. ijapm.orgresearchgate.net For this compound, a potential energy surface scan would be performed by systematically rotating the dihedral angle of the acetonitrile substituent relative to the naphthol plane to identify the lowest energy conformations. It is expected that the most stable conformer would exhibit a specific orientation of the -CH2CN group that minimizes steric hindrance with the adjacent hydroxyl group and the naphthalene (B1677914) ring system.

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-O (hydroxyl)1.36 Å
C-C (ring)1.37 - 1.42 Å
C-C (acetonitrile)1.51 Å
C≡N (nitrile)1.16 Å
Bond AngleC-O-H109.5°
C-C-C (ring)118 - 122°
C(ring)-C-C(nitrile)112.0°
C-C≡N178.5°
This interactive table presents predicted geometric parameters for this compound based on typical DFT calculations.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Molecular orbital (MO) theory provides a framework for describing the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

For aromatic systems like this compound, the HOMO is typically a π-orbital delocalized over the naphthalene ring system, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating hydroxyl group and the electron-withdrawing acetonitrile group would be expected to influence the energies and distributions of these frontier orbitals. DFT calculations would reveal that the HOMO is primarily localized on the naphthol ring, particularly near the hydroxyl group, while the LUMO may have significant contributions from the acetonitrile moiety. A smaller HOMO-LUMO gap generally implies higher reactivity. Studies on other naphthol derivatives have shown that substitutions on the naphthalene ring can significantly alter these energy gaps. mdpi.com

A molecular electrostatic potential (MESP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MESP would likely show a negative potential (red color) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack, and a positive potential (blue color) around the hydroxyl hydrogen.

Molecular OrbitalPredicted Energy (eV)Primary Localization
HOMO-6.25Naphthalene ring, Oxygen atom
LUMO-1.50Naphthalene ring, Acetonitrile group
HOMO-LUMO Gap4.75-
This interactive table provides predicted energies for the frontier molecular orbitals of this compound.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure.

Vibrational (IR and Raman) Spectra: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and intensities can be predicted. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, aromatic C-H stretches, and various C-C stretching and bending modes within the naphthalene ring. Computational studies on 1-Naphthol have shown excellent agreement between calculated and experimental FT-IR and FT-Raman spectra. ijapm.orgresearchgate.net

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted 1H and 13C NMR spectra would provide valuable information about the chemical environment of each nucleus in this compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. nih.gov The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, π-π* transitions within the naphthalene ring system would be expected to dominate the UV-Vis spectrum.

Spectroscopic ParameterPredicted ValueAssignment
IR Frequency (O-H stretch)~3600 cm⁻¹Hydroxyl group
IR Frequency (C≡N stretch)~2250 cm⁻¹Nitrile group
¹H NMR Chemical Shift (O-H)5.0 - 6.0 ppmHydroxyl proton
¹³C NMR Chemical Shift (C≡N)115 - 120 ppmNitrile carbon
UV-Vis λmax~290 nm, ~320 nmπ-π* transitions
This interactive table shows predicted spectroscopic parameters for this compound.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.

In a solvent, this compound would not exist in a single, rigid conformation. Instead, it would constantly be in motion, with rotations around single bonds leading to a dynamic equilibrium of different conformers. MD simulations can model this behavior by solving Newton's equations of motion for the atoms of the solute and solvent molecules.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the accessible conformational space and the timescales of transitions between different conformations. The trajectory from the simulation could be analyzed to determine the root-mean-square deviation (RMSD) of the atomic positions, providing a measure of the molecule's structural stability. It is likely that the acetonitrile side chain would exhibit significant flexibility, while the naphthol ring system would remain relatively rigid. Studies on similar molecules, like naphthalene derivatives in lipid membranes, have used MD simulations to understand their orientation and dynamics. nih.gov

MD simulations are particularly useful for characterizing the interactions between a solute and the surrounding solvent molecules. For this compound, these interactions would be multifaceted. The hydroxyl group would be capable of forming hydrogen bonds with polar solvent molecules, acting as both a hydrogen bond donor (via the hydrogen atom) and acceptor (via the oxygen atom). The nitrile group could also act as a hydrogen bond acceptor.

The naphthalene ring, being aromatic and largely nonpolar, would engage in weaker van der Waals and possibly π-stacking interactions with other solute or solvent molecules. By analyzing the radial distribution functions (RDFs) from an MD simulation, the probability of finding a solvent molecule at a certain distance from a specific atom in this compound can be determined. This provides a quantitative measure of the solvation structure. For instance, the RDF for water molecules around the hydroxyl group would show a sharp peak at a short distance, indicative of strong hydrogen bonding. Research on the microhydration of naphthalene has utilized MD simulations to reveal the mobility of water molecules on the aromatic surface. nih.gov

Simulations of Self-Assembly Processes Involving this compound

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous organization of molecules into larger, ordered structures, a process known as self-assembly. For a molecule like this compound, which possesses both a large, hydrophobic naphthalene core and hydrophilic hydroxyl (-OH) and nitrile (-CN) groups, MD simulations can provide atomic-level insights into how these competing interactions drive aggregation in different solvent environments.

In a typical simulation, a system is constructed by placing numerous this compound molecules, along with solvent molecules (e.g., water, acetonitrile, or a mixture), into a simulation box with periodic boundary conditions. The interactions between all atoms are governed by a force field, which is a set of parameters describing potential energy as a function of atomic positions. The simulation then numerically integrates Newton's equations of motion, allowing the system to evolve over time and revealing the dynamic process of self-assembly.

Key research findings from analogous systems, such as naphthalene in acetonitrile aip.orgresearchgate.net and 1-naphthol derivatives in water-alcohol mixtures researchgate.net, show that solvent composition and polarity are critical. Simulations can track the formation of various aggregates, such as π-stacked dimers, hydrogen-bonded chains, or larger micelle-like structures. Analysis of the simulation trajectories can yield quantitative data on the structure and stability of these assemblies.

Key parameters analyzed in these simulations include:

Radial Distribution Functions (RDFs): To quantify the probability of finding one molecule at a certain distance from another, revealing the packing structure.

Hydrogen Bond Analysis: To determine the lifetime and geometry of hydrogen bonds involving the hydroxyl group, which are crucial for directing assembly.

Solvent Accessible Surface Area (SASA): To measure the extent to which the hydrophobic and hydrophilic parts of the molecule are exposed to or shielded from the solvent during aggregation.

Potential of Mean Force (PMF): To calculate the free energy profile of dimerization or aggregation, providing insight into the thermodynamic stability of the self-assembled structures.

Table 1: Hypothetical Simulation Parameters for Self-Assembly of this compound This table is an illustrative example of typical parameters used in such a study.

ParameterValue / Description
Force FieldOPLS-AA or CHARMM36
SolventAcetonitrile/Water Mixture (70:30 v/v)
Number of Solute Molecules256
Simulation Box Size6 x 6 x 6 nm³
Temperature300 K
Pressure1 bar
Simulation Time200 ns

Reaction Mechanism Prediction and Simulation

Computational chemistry offers indispensable methods for elucidating the detailed pathways of chemical reactions, identifying transient intermediates, and determining the energetics that govern reaction rates.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. libretexts.orglibretexts.orgwayne.edu By mapping the PES for a reaction, chemists can identify the lowest energy pathways connecting reactants to products. These pathways pass through transition states, which are saddle points on the PES corresponding to the highest energy barrier along the reaction coordinate. libretexts.orglibretexts.org

For reactions involving this compound, such as electrophilic substitution on the naphthalene ring or reactions at the hydroxyl or nitrile group, quantum mechanical calculations (like Density Functional Theory, DFT) are used to compute the energy at various points on the PES. This exploration can reveal possible reaction intermediates and competing pathways. For instance, in an oxidation reaction similar to those studied for 1-naphthol researchgate.net, a PES scan could help determine whether the reaction proceeds via a hydroxyl radical adduct or a naphthoxyl radical.

Once a potential reaction pathway is identified on the PES, the exact structure and energy of the transition state (TS) must be located. Various algorithms exist for this purpose, which search for a first-order saddle point on the energy surface. A key validation for a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Following the localization of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path connecting the TS downhill to the reactants on one side and the products on the other. This analysis confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes the molecule undergoes during the chemical transformation.

Computational modeling is crucial for understanding and optimizing catalytic processes. For the synthesis of this compound or its subsequent transformations, computational methods can model the entire catalytic cycle. rsc.org This involves calculating the structures and energies of all intermediates and transition states in the cycle, including catalyst activation, substrate binding, bond formation/breaking steps, and product release.

For example, in a multi-component reaction to synthesize a derivative, such as the reaction of a naphthol, an aldehyde, and acetonitrile researchgate.net, DFT calculations can be used to:

Evaluate the energies of proposed intermediates, such as an o-quinone methide.

Calculate the activation barriers for each step in the proposed mechanism.

Determine the role of the catalyst in lowering these barriers.

Predict the regioselectivity and stereoselectivity of the reaction.

By comparing the energy profiles of different potential catalytic pathways, researchers can identify the most favorable mechanism and suggest modifications to the catalyst or reaction conditions to improve yield and selectivity.

Table 2: Hypothetical Energy Profile for a Catalyzed Reaction Step of this compound This table provides an illustrative example of data generated from a catalytic cycle modeling study.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants + CatalystInitial state0.0
Reactant-Catalyst ComplexSubstrate binding-5.2
Transition State 1 (TS1)First activation barrier+15.7
Intermediate ComplexIntermediate species-10.1
Transition State 2 (TS2)Second activation barrier+12.3
Product-Catalyst ComplexProduct before release-25.6
Products + CatalystFinal state-20.4

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound

QSPR is a computational technique that aims to build mathematical models correlating the chemical structure of molecules with their physical, chemical, or biological properties. utm.my These models are typically statistical in nature, such as multiple linear regression, and are used to predict the properties of new, unsynthesized compounds.

The extended π-system of the naphthalene core in this compound suggests that its derivatives could have interesting optical properties, such as absorption in the UV-visible range or nonlinear optical (NLO) responses. Developing a QSPR model for these properties involves several steps:

Dataset Creation: A set of this compound derivatives with known optical properties (either from experiment or high-level computation) is assembled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment).

Model Building: Statistical methods are used to find a correlation between a subset of these descriptors and the target optical property (e.g., maximum absorption wavelength, λ_max).

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

Once validated, the QSPR model can be used to rapidly screen virtual libraries of novel this compound derivatives and identify candidates with desired optical characteristics for future synthesis and experimental investigation. utm.myresearchgate.net

In Silico Screening of this compound Analogs for Specific Applications

While specific in silico screening studies focusing exclusively on this compound and its direct analogs are not extensively documented in publicly available research, the broader class of naphthol derivatives has been the subject of numerous computational investigations. These studies provide a valuable framework for understanding the potential applications and the molecular design strategies that could be applied to analogs of this compound. The primary application explored through these computational methods is drug discovery, particularly in the development of novel anticancer agents.

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling are instrumental in screening large libraries of virtual compounds to identify those with the highest potential for therapeutic activity. nih.gov These methods predict the binding affinity and interaction of molecules with specific biological targets, thereby prioritizing the synthesis and experimental testing of the most promising candidates. emanresearch.org

A significant area of application for naphthol derivatives identified through computational screening is in cancer therapy. ijpsjournal.com For instance, molecular docking studies have been employed to evaluate the binding potential of various naphthol derivatives against cancer-related protein targets. ekb.eg One such study focused on novel compounds containing a 2-naphthol (B1666908) skeleton, which were evaluated for their anticancer properties. The molecular docking results against histone deacetylase 2 (HDAC2), a key enzyme in cancer progression, revealed strong binding affinities for the synthesized compounds. ekb.eg

Another computational approach, 3D-QSAR, has been utilized to understand the structural requirements for the inhibitory activity of naphthol derivatives against specific cancer-associated kinases. researchgate.net By correlating the three-dimensional structure of the compounds with their biological activity, these models can guide the design of more potent and selective inhibitors. researchgate.net

The exploration of aminobenzylnaphthols, derived from 2-naphthol, as potential anticancer agents has also been guided by in silico studies. These investigations involved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, molecular target prediction, and molecular docking to identify the most promising compounds and elucidate their potential mechanisms of action. nih.gov

While the direct in silico screening of this compound analogs is a niche area, the existing research on related naphthol compounds provides a strong foundation for future studies. The computational methodologies and identified biological targets in the broader naphthol literature can be directly applied to screen virtual libraries of this compound derivatives for a range of specific applications, most notably in the pursuit of novel anticancer therapeutics.

Detailed Research Findings from In Silico Screening of Naphthol Analogs

Several studies have published detailed findings from their in silico screening of naphthol derivatives, offering insights into the specific interactions and properties that contribute to their biological activity. These findings are crucial for the rational design of new, more effective compounds.

One study synthesized a series of novel naphthol derivatives and investigated their potential as anticancer agents against human glioma cell lines. Molecular docking was used to probe the structure-activity relationship of these compounds. latamjpharm.org

In a separate investigation, novel naphthalin-containing pyrazoline derivatives were designed and evaluated for their inhibitory activity against EGFR and HER-2, two important targets in cancer therapy. Docking simulations were performed to understand the binding models of these compounds with the receptors, and 3D-QSAR models were developed to guide the design of more potent inhibitors. nih.gov The study highlighted that the introduction of the naphthalin moiety enhanced the binding of the compounds to the target receptors, leading to improved biological activity. nih.gov

Furthermore, a study on aminobenzylnaphthols employed in silico methods to predict their anticancer potential. nih.gov Molecular docking and dynamics simulations were used to identify potential molecular targets, including ADORA1, CDK2, and TRIM24. The computational results indicated that the anticancer activity of these compounds could be attributed to their inhibitory effects on these targets. nih.gov The study also performed ADMET profiling to assess the drug-likeness of the compounds, revealing favorable pharmacokinetic properties for further development. nih.gov

These detailed research findings underscore the power of in silico screening in identifying promising drug candidates from the naphthol class of compounds. The specific binding energies, interaction patterns, and structure-activity relationships derived from these computational studies provide a roadmap for the future design and screening of this compound analogs for various therapeutic applications.

Data from In Silico Screening Studies of Naphthol Derivatives

The following tables present a selection of data from various in silico screening studies on naphthol derivatives, illustrating the types of information generated and the potential for identifying promising compounds for specific applications.

Table 1: Molecular Docking of 2-Naphthol Derivatives Against HDAC2 ekb.eg
CompoundBinding Energy (kcal/mol)
Derivative 1-10.08
Derivative 2-9.75
Derivative 3-9.08
Table 2: 3D-QSAR Model for Naphthol Derivatives as B-Raf(V600E) Inhibitors researchgate.net
Model ParameterValue
Regression Coefficient (R²)0.9919
Cross-validation Coefficient (Q²)0.6749
Pearson-R0.9081
Table 3: Predicted Anticancer Activity of Aminobenzylnaphthol Derivatives nih.gov
CompoundPredicted TargetMean IC₅₀ (μM) in BxPC-3 cells
MMZ-45AAADORA1, CDK2, TRIM2413.26
MMZ-140CADORA1, CDK2, TRIM2431.50
MMZ-147BADORA1, CDK2, TRIM2454.55

Reactivity and Derivatization Chemistry of 1 Naphthol 2 Acetonitrile

Reactions at the Nitrile Group of 1-Naphthol-2-acetonitrile

The carbon-nitrogen triple bond of the acetonitrile (B52724) substituent is a key site for chemical modification. It can undergo hydrolysis, reduction, and various addition reactions to yield a variety of functional groups.

The hydrolysis of nitriles is a fundamental reaction that converts them into carboxylic acids or their derivatives, typically under acidic or basic conditions. weebly.comlibretexts.orgchemguide.co.uk This process generally occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid or its corresponding carboxylate salt. chemguide.co.ukchemistrysteps.com

Under acidic conditions, this compound can be heated with a dilute acid like hydrochloric acid to yield (1-hydroxy-2-naphthyl)acetic acid. libretexts.orgchemguide.co.uk In this case, the final product is the free carboxylic acid.

Conversely, alkaline hydrolysis, achieved by heating the nitrile with an aqueous solution of a base such as sodium hydroxide, results in the formation of the corresponding carboxylate salt, in this case, sodium (1-hydroxy-2-naphthyl)acetate. libretexts.orgchemguide.co.uk To obtain the free carboxylic acid from this salt, the resulting solution must be acidified with a strong acid. chemguide.co.uk

Table 1: Hydrolysis Reactions of this compound

Reaction Condition Intermediate Product Final Product
Acidic (e.g., HCl, H₂O, heat) (1-hydroxy-2-naphthyl)acetamide (1-hydroxy-2-naphthyl)acetic acid

The nitrile group of this compound can be reduced to form a primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation, which converts the nitrile into 2-(1-hydroxy-2-naphthyl)ethan-1-amine. embibe.comlibretexts.org This reaction provides a direct route to valuable amine derivatives.

Alternatively, the Stephen aldehyde synthesis offers a method to convert nitriles into aldehydes. This reaction involves the treatment of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to yield the corresponding aldehyde. Applying this to this compound would be expected to produce (1-hydroxy-2-naphthyl)acetaldehyde.

Table 2: Reduction Reactions of this compound

Reagent(s) Product Product Class
1. LiAlH₄ 2. H₂O 2-(1-hydroxy-2-naphthyl)ethan-1-amine Primary Amine

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. For instance, the reaction of this compound with methylmagnesium bromide, followed by aqueous workup, would produce 1-(1-hydroxy-2-naphthyl)propan-2-one.

Cycloaddition reactions involving the nitrile group can also be envisioned. For example, 1,3-dipolar cycloadditions with azides can lead to the formation of tetrazole derivatives. While specific examples for this compound are not prevalent, this type of reaction is a known transformation for nitriles. wikipedia.org Furthermore, multicomponent reactions involving naphthols and acetonitrile have been reported, where acetonitrile can act as a nucleophile, suggesting its potential participation in complex cyclization cascades to build diverse heterocyclic structures. researchgate.netresearchgate.net

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This reaction is typically carried out by passing anhydrous hydrogen chloride gas through a mixture of the nitrile and an alcohol. wikipedia.orgnih.gov The resulting Pinner salt can be hydrolyzed with water to form an ester or treated with an amine to produce an amidine. wikipedia.org

Reacting this compound with an alcohol, such as ethanol (B145695), in the presence of anhydrous HCl would yield the corresponding ethyl 2-(1-hydroxy-2-naphthyl)acetimidate hydrochloride. This intermediate is a versatile precursor for other derivatives. chemistrysteps.com

Table 3: Pinner Reaction of this compound

Reagents Intermediate Product Potential Final Products (after further reaction)

Reactions at the Naphthol Moiety of this compound

The naphthol ring system is an electron-rich aromatic nucleus, making it prone to electrophilic aromatic substitution. The hydroxyl group is a potent activating group, directing incoming electrophiles primarily to the ortho and para positions.

In 1-naphthol (B170400) derivatives, the hydroxyl group strongly activates the ring towards electrophilic attack. wikipedia.org The position most susceptible to electrophilic aromatic substitution is the C4 position (para to the hydroxyl group). wikipedia.org The acetonitrile group at the C2 position is weakly deactivating and would exert a minor influence compared to the powerful activating effect of the hydroxyl group.

Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the 4-position of the this compound molecule. masterorganicchemistry.commasterorganicchemistry.com For example, bromination with Br₂ would likely yield 4-bromo-1-hydroxy-2-naphthylacetonitrile. Similarly, nitration using nitric acid and sulfuric acid would be expected to produce 1-hydroxy-4-nitro-2-naphthylacetonitrile. These substitutions introduce new functional groups onto the aromatic core, further expanding the synthetic utility of the parent molecule.

Table 4: Electrophilic Aromatic Substitution of this compound

Reaction Reagents Major Product
Bromination Br₂, FeBr₃ 4-bromo-1-hydroxy-2-naphthylacetonitrile
Nitration HNO₃, H₂SO₄ 1-hydroxy-4-nitro-2-naphthylacetonitrile

Hydroxyl Group Derivativatization (Esterification, Etherification)

The phenolic hydroxyl group in this compound is a prime site for derivatization, allowing for the synthesis of various esters and ethers. These reactions are fundamental for modifying the compound's physical and chemical properties.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through several standard methods. The Fischer esterification involves reacting the naphthol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com More contemporary and milder methods, such as the Steglich esterification, utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent like acetonitrile, which can provide high yields without extensive purification. researchgate.netnih.gov

ReagentReaction TypeProduct Class
Acetic AnhydrideAcylation2-(acetoxymethyl)naphthalene-1-carbonitrile
Benzoyl ChlorideBenzoylation2-(benzoyloxymethyl)naphthalene-1-carbonitrile
Carboxylic Acid / EDCSteglich Esterification2-(acyloxymethyl)naphthalene-1-carbonitriles

Etherification: The synthesis of ethers from this compound typically proceeds via the Williamson ether synthesis. This method involves deprotonating the phenolic hydroxyl group with a base to form a nucleophilic naphthoxide ion, which then undergoes an SN2 reaction with an alkyl halide to form the corresponding ether.

ReagentReaction TypeProduct Class
Methyl Iodide / BaseMethylation2-(methoxymethyl)naphthalene-1-carbonitrile
Benzyl (B1604629) Bromide / BaseBenzylation2-(benzyloxymethyl)naphthalene-1-carbonitrile
Ethyl Bromoacetate / BaseAlkylationEthyl 2-((1-cyano-2-naphthyl)oxy)acetate

Oxidation and Reduction of the Naphthyl System

The naphthalene (B1677914) core of the molecule is susceptible to both oxidation and reduction reactions, which can significantly alter the aromatic system.

Oxidation: The oxidation of naphthols can lead to the formation of naphthoquinones. researchgate.net Studies on the oxidation of 1-naphthol have shown that reaction with oxidizing radicals can produce dihydroxy naphthalenes and naphthoquinones. nih.gov Depending on the reagents and conditions, the oxidation of this compound could potentially yield derivatives of 1,2-naphthoquinone (B1664529) or 1,4-naphthoquinone. The electro-oxidation of naphthols is also a known transformation, which can lead to the formation of naphthoxyl radicals and subsequent polymerization on electrode surfaces. mdpi.com

Reduction: The naphthyl ring can be reduced under various conditions. Partial reduction of 1-naphthol can yield tetrahydro derivatives. wikipedia.org

Catalytic Hydrogenation: This method typically reduces the unsubstituted benzene (B151609) ring of the naphthalene system, leaving the substituted, phenol-containing ring intact. For this compound, this would result in a 5,6,7,8-tetrahydronaphthalene derivative. orgsyn.org

Dissolving Metal Reduction (Birch Reduction): The Birch reduction, using an alkali metal like lithium in liquid ammonia (B1221849) with an alcohol proton source, is a powerful method for reducing aromatic rings. youtube.commasterorganicchemistry.com For naphthol systems, the electron-donating hydroxyl group directs the reduction to the unsubstituted ring, leading to a dihydro-derivative. youtube.com This would selectively reduce the non-phenolic ring of this compound.

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov While MCRs that utilize a naphthol, an aldehyde, and acetonitrile to synthesize 1-amidoalkyl-2-naphthols are well-established, the use of pre-formed this compound as a reactant in such processes is a less explored area. researchgate.netresearchgate.netscirp.orgmdpi.com

Exploration of Novel Synthetic Pathways Utilizing this compound

The unique structure of this compound, featuring a nucleophilic hydroxyl group and an acidic α-carbon adjacent to the nitrile, presents opportunities for its use in novel MCRs. Synthetic chemists could explore pathways where the active methylene (B1212753) group participates in Knoevenagel-type condensations with aldehydes, while the hydroxyl group could act as an internal nucleophile in a subsequent cyclization step. Such strategies could provide rapid access to complex, polycyclic molecular architectures.

Tandem Reactions and Cascade Processes with this compound

Tandem or cascade reactions involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. mdpi.com The bifunctional nature of this compound makes it an ideal candidate for designing such elegant and atom-economical processes. For instance, a cascade process could be initiated by an intermolecular reaction at one functional site (e.g., etherification of the hydroxyl group), which then facilitates a subsequent intramolecular cyclization involving the nitrile group. The development of such cascade reactions using building blocks like benzoylacetonitrile (B15868) has been shown to be a powerful strategy for synthesizing complex polymers and heterocycles. researchgate.net

Synthetic Utility of this compound as a Building Block

The combination of the naphthol and acetonitrile functionalities makes this compound a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. mdpi.comresearchgate.net

Precursor to Heterocyclic Compounds

The ortho-positioning of the hydroxyl group and the cyanomethyl side chain is a classic structural motif for the construction of fused heterocyclic rings. Naphthols are widely recognized as valuable precursors for a diverse array of heterocyclic compounds through multi-component reactions. fardapaper.ir By analogy, this compound can be envisioned as a key starting material for several classes of heterocycles.

Potential Heterocyclic Systems from this compound:

Heterocyclic SystemSynthetic StrategyPotential Reagents
Naphtho[1,2-b]furansIntramolecular cyclization after initial reaction at the nitrile group or condensation reactions.Aldehydes, Ketones, α-Haloketones
Naphtho[1,2-b]pyransReactions involving transformation of the nitrile group (e.g., reduction to amine) followed by cyclization.1,3-Dicarbonyl compounds
Naphtho[1,2-d]oxazolesCyclization involving both the hydroxyl and a transformed nitrile group (e.g., amide).Phosgene, Acylating agents
Benzo[f]quinolinesMulti-step synthesis involving reduction of the nitrile, followed by condensation and cyclization reactions.α,β-Unsaturated carbonyls

These potential transformations highlight the utility of this compound as a strategic starting material for generating molecular complexity and accessing a variety of fused heterocyclic systems of interest in medicinal and materials chemistry.

Information on "this compound" is Not Available in Public Scientific Literature

Following a comprehensive search of scientific databases and chemical literature, there is insufficient publicly available information to generate a detailed article on the chemical compound “this compound,” specifically focusing on its role as an intermediate for the synthesis of complex organic molecules and its application in combinatorial chemistry.

While information is available for structurally related compounds, such as isomers like 2-(7-Hydroxynaphthalen-1-yl)acetonitrile or analogues like (1-Bromonaphthalen-2-yl)acetonitrile, the strict requirement to focus solely on "this compound" prevents the inclusion of this data. The scientific literature does contain extensive information on the general principles of using phenolic compounds and nitriles as intermediates in organic synthesis and in the generation of chemical libraries for drug discovery. However, no specific examples or data pertaining to this compound could be found.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's specific outline and constraints due to the absence of relevant data in the accessible scientific domain.

Applications in Advanced Materials and Chemical Technologies Non Clinical

Materials Science Applications of 1-Naphthol-2-acetonitrile Derivatives

The functional versatility of the this compound scaffold allows for its incorporation into diverse material systems, from semiconductors to polymers and smart materials.

Development of Organic Semiconductors and Conductors

Organic semiconductors (OSCs) are the cornerstone of next-generation flexible electronics, and naphthalene-based molecules are prominent candidates for these applications. wiley-vch.de The delocalized π-system of the naphthalene (B1677914) core in this compound provides a fundamental basis for charge transport, which is a key characteristic of semiconductor materials. aip.orgacs.org The intentional modification of OSCs through doping or chemical derivatization is crucial for modulating charge-carrier densities and electrical conductivities. aip.org

Derivatives of 1-naphthol (B170400) have shown potential in this arena. For instance, studies on the electrooxidation of 1-naphthol in acetonitrile (B52724) have demonstrated the formation of a conducting polymer, poly(1-naphthol), on electrode surfaces. mdpi.com This polymer, particularly when doped, exhibits superior conductivity. mdpi.com The nitrile group of this compound can be readily transformed into other functional groups, enabling the synthesis of a wide array of derivatives with tailored electronic properties. This tunability is essential for optimizing performance in devices like organic field-effect transistors (OFETs). acs.org Research on related polycyclic aromatic hydrocarbons, such as anthracene (B1667546), has shown that substituting carbon-carbon bonds with isoelectronic boron-nitrogen bonds can precisely modulate the electronic properties without significant structural changes, a strategy that could be applied to naphthol-based systems. unist.ac.kr

Derivative ClassPotential ApplicationKey Research FindingCitation
Poly(1-naphthol)Conducting PolymersElectrooxidation of 1-naphthol in acetonitrile yields a conducting polymer film. mdpi.com
Naphthalene Bridged DisilanesOptoelectronic MaterialsAttaching aromatic substituents enhances semi-conducting properties due to increased conjugation. rsc.org
BN-Substituted Naphthalene AnalogsTunable SemiconductorsSubstitution with boron-nitrogen (BN) bonds allows for precise modulation of electronic properties. unist.ac.kr
Halogenated Naphthol DerivativesOFETsChemical derivatization with halogens significantly influences optical and electronic properties, creating high-performance p-type and n-type semiconductors. acs.org

Polymer Chemistry: Monomers and Modifiers Derived from this compound

The naphthol and acetonitrile moieties of this compound offer multiple pathways for its use in polymer chemistry. The compound can act as a monomer, a chain modifier, or a precursor to specialized polymer systems.

Electrochemical polymerization of 1-naphthol is a known method to produce poly(1-naphthol), a material with interesting conducting properties. mdpi.com The acetonitrile group in this compound provides a handle for creating functional monomers. For example, hydrolysis of the nitrile to a carboxylic acid or reduction to an amine would yield bifunctional monomers suitable for step-growth polymerization, leading to polyesters or polyamides with naphthalene units embedded in the polymer backbone. Such polymers are often characterized by high thermal stability and specific optical properties.

Furthermore, peroxidase-mediated oxidation has been used to polymerize 1-naphthol, forming oligomers consisting of two, three, and four naphthol units. researchgate.net This enzymatic approach offers a green chemistry route to naphthol-based polymers. The resulting oligomers and polymers can be used in various applications, including as resins and specialty foams. rsc.org

Liquid Crystalline Materials and Smart Gels Based on this compound

Liquid crystals (LCs) are materials that exhibit phases intermediate between those of a crystalline solid and a normal liquid. libretexts.org Their properties are highly dependent on molecular shape, and typically, molecules that form liquid crystals are rigid and anisotropic, often containing polar groups. libretexts.orgnih.gov The rigid naphthalene core of this compound makes it an attractive building block for liquid crystalline structures.

By chemically modifying this compound, it is possible to design molecules with the necessary calamitic (rod-like) or discotic (disc-like) shapes that promote the formation of mesophases. nih.govresearchgate.net For example, esterification of the hydroxyl group with a long alkyl chain and conversion of the acetonitrile group could lead to a molecule with the required anisotropy and polarity to exhibit nematic or smectic phases. nih.gov Research has shown that derivatives of 2-naphthol (B1666908), such as 1,7,8-trifluoro-2-naphthol, serve as crucial intermediates in the production of high-performance trifluoronaphthalene liquid crystal materials. google.com The presence of polar terminal groups, like the cyano (nitrile) group, is known to enhance properties such as birefringence in liquid crystalline compounds. ajchem-a.com

Smart gels, which respond to external stimuli, can also be developed from these derivatives. The incorporation of the photoresponsive naphthol unit could lead to light-sensitive gels, while the polar nitrile group could be exploited for sensitivity to chemical analytes.

Optical and Photonic Applications

The inherent fluorescence of the naphthalene ring system positions this compound and its derivatives as prime candidates for applications in photonics, including sensing and light-emission technologies.

Fluorescent Probes and Chemosensors Utilizing this compound

The development of fluorescent probes for the detection of specific ions and molecules is a significant area of research. The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently used in the design of chemosensors. rsc.orgacs.orgmdpi.com The fluorescence properties, such as emission wavelength and quantum yield, are highly sensitive to the molecular environment and substitution on the naphthalene ring. rsc.orgmdpi.com

Derivatives of this compound are ideal for creating chemosensors. The naphthol hydroxyl group and the acetonitrile group can act as binding sites for analytes. For example, a probe containing a naphthol unit has been successfully used for the selective fluorescent detection of fluoride (B91410) ions. researchgate.net The detection mechanism often involves processes like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT), which are modulated by the binding of the target analyte. acs.orgresearchgate.net Upon binding, changes in the fluorescence spectrum, such as enhancement ("turn-on"), quenching ("turn-off"), or a wavelength shift, can be observed. researchgate.netrsc.org The solvent also plays a crucial role; for instance, some naphthalene derivatives exhibit high fluorescence quantum yields specifically in acetonitrile. rsc.org

Probe TypeTarget AnalytePrinciple of DetectionKey ObservationCitation
Chalcone-based Naphthol ProbeFluoride (F⁻)Hydrogen bonding and deprotonationFluorescence "turn-on" with a color change from pale yellow to green. researchgate.net
1,8-Naphthalimide DerivativeMercury (Hg²⁺)Hg²⁺-triggered thioacetal deprotection~20-fold fluorescence enhancement at 510 nm. acs.org
Arylamine-appended β-naphtholGeneral FluorophoreExtended conjugationMaterials exhibit visible range absorption and blue emission with a quantum efficiency of 10%. researchgate.net
Naphthalene Bridged DisilaneSolvent PolarityExcimer formationExhibits an additional broad emission band at >400 nm in non-polar solvents. rsc.org

Organic Light-Emitting Diodes (OLEDs) Component Design

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED is heavily dependent on the organic materials used in its emissive layer and charge-transport layers. acs.org Naphthalene and its derivatives are used in the design of materials for various roles within an OLED stack due to their favorable electronic properties and high luminescence efficiency. acs.orgdokumen.pub

The this compound structure can serve as a scaffold for creating new OLED materials. The naphthalene core can function as the light-emitting chromophore. By modifying the structure, for instance, by attaching different aromatic or electron-donating/withdrawing groups via the hydroxyl or modified acetonitrile functions, the emission color and quantum efficiency can be fine-tuned. A recent breakthrough demonstrated that an anthracene derivative (a closely related acene) containing boron-nitrogen bonds served as a highly efficient blue host in an OLED, achieving a very low driving voltage and high efficiency. unist.ac.kr This highlights the potential of modifying core aromatic structures like naphthalene for high-performance OLEDs. The design of such materials often involves creating a stable, amorphous film, which is a common form for organic semiconductors in device applications. wiley-vch.de

Photochromic Materials Derived from this compound

The synthesis of photochromic materials, particularly naphthopyrans, often involves the reaction of a naphthol derivative with other reagents. researchgate.netacs.org These materials exhibit reversible color change upon exposure to light. researchgate.net The core structure of these photochromic molecules is frequently derived from 1-naphthol. researchgate.net However, specific studies detailing the direct use of this compound as a starting material or a key intermediate in the synthesis of photochromic materials are not prominently found in existing research. The common synthetic routes for naphthopyrans typically involve the condensation of 1-naphthol with aldehydes and activated nitriles like malononitrile. researchgate.net While acetonitrile is used as a solvent in some of these reactions, the direct involvement of a pre-formed this compound is not explicitly documented. rsc.org

Agrochemical and Industrial Chemical Applications

The naphthalene moiety is a structural component in various agrochemicals. atamanchemicals.com

Precursors for Herbicides and Insecticides (Structural Focus)

1-Naphthol itself is a precursor in the manufacturing of the insecticide carbaryl (B1668338) (1-naphthyl-N-methylcarbamate). nih.govresearchgate.net Additionally, derivatives of 2-hydroxynaphthalene-1-carboxanilides have been investigated for their herbicidal and antibacterial activities. mdpi.com Novel β-naphthol derivatives have also been synthesized and evaluated for their pesticidal properties. nih.gov However, there is no specific information available that identifies this compound as a direct precursor for commercially significant herbicides or insecticides. While 2-naphthylacetonitrile (B189437) is mentioned as a useful raw material for agricultural chemicals, this is a distinct isomer. chemicalbook.comgoogle.comgoogle.com

Dye and Pigment Synthesis with this compound Intermediates

1-Naphthol is a crucial coupling agent in the synthesis of a wide variety of azo dyes. researchgate.nettandfonline.comconscientiabeam.comatamanchemicals.comatamankimya.com The process typically involves the diazotization of an aromatic amine and subsequent coupling with 1-naphthol to produce vibrant colors. tandfonline.comconscientiabeam.com While acetonitrile may be used as a solvent in the study of these dyes, the role of this compound as an intermediate in dye synthesis is not described in the available literature. rsc.orgrsc.org The synthesis of pigments, such as those based on Naphthol AS, also utilizes naphthol derivatives, but again, a direct link to this compound is not established. researchgate.net A method for preparing 1-naphthol using pigment green B as a catalyst in an acetonitrile solvent has been patented, highlighting the interaction of these components in a different context. google.com

Catalysis: Ligand Design and Catalyst Support from this compound

Derivatives of naphthol are employed in the design of chiral ligands for asymmetric catalysis. mdpi.com For instance, 1,1'-bi-2-naphthol (B31242) (BINOL) is a well-known ligand used in transition-metal catalyzed asymmetric synthesis. wikipedia.orgorgsyn.org Mannich bases of 2-naphthol are also known to be involved in metal-mediated catalysis. researchgate.net There is research on transition-metal complexes with redox-active ligands for catalysis. researchgate.net However, there are no specific studies found that describe the design of ligands or the preparation of catalyst supports derived directly from this compound.

Analytical Chemistry Applications

Reagents for Detection and Quantification of Analytes

1-Naphthol is utilized in analytical chemistry, for example, as a component of Molisch's reagent for the detection of carbohydrates and in the Sakaguchi test for arginine. atamankimya.comfishersci.at It is also used in the development of immunosensors for its own detection in various media, where acetonitrile can be part of the solvent system. nih.gov The separation and detection of 1-naphthol in environmental samples have been the subject of chromatographic studies, again sometimes involving acetonitrile as part of the mobile phase. chromsoc.jpresearchgate.netscirp.org Substituted naphthol derivatives are also used in enzyme assays. Despite these applications of the parent compound, there is no specific mention in the literature of this compound being used as a reagent for the detection or quantification of other analytes.

Environmental and Sustainable Chemistry Aspects of 1 Naphthol 2 Acetonitrile

Green Synthesis Methodologies and Their Environmental Impact

Direct and specific green synthesis methodologies for 2-(1-hydroxy-2-naphthyl)acetonitrile are not extensively documented in publicly available literature. However, green chemistry principles can be applied to hypothesize more sustainable routes compared to traditional methods, which might involve harsh reagents or multi-step processes.

Conventional synthesis of related structures, such as 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles, has been achieved from 2-bromo-1-naphthol and arylacetonitriles using strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a method that involves aryne intermediates and is not considered environmentally benign. rsc.org

Greener approaches would focus on improving atom economy, reducing hazardous waste, and utilizing renewable resources or catalysts. Potential green strategies could include:

Catalytic C-H Functionalization: Modern synthetic methods focus on the direct functionalization of C-H bonds. A green approach would involve a regioselective catalytic addition of an acetonitrile (B52724) moiety to the 2-position of 1-naphthol (B170400), avoiding the need for pre-functionalized starting materials like bromo-naphthols.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly alternative. Enzymes such as aldoxime dehydratases have been used in the asymmetric synthesis of chiral β-hydroxy nitriles. rsc.org An engineered enzyme could potentially catalyze the formation of 1-Naphthol-2-acetonitrile under mild aqueous conditions.

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even solvent-free conditions is a key principle of green chemistry. semanticscholar.org For instance, microwave-assisted, solvent-free synthesis using recyclable catalysts like Silica-H3PO4 has been successfully applied to produce related 1-hydroxy-2-naphthyl chalcones, demonstrating the potential for such techniques. derpharmachemica.com

The table below summarizes a comparative assessment of potential reagent and condition selections based on green chemistry principles.

ParameterTraditional Approach (Hypothetical)Green Chemistry Approach (Potential)Environmental Impact Consideration
Starting Material 2-Bromo-1-naphthol1-NaphtholAvoids halogenated intermediates and associated waste.
Cyanation Source Toxic cyanide salts (e.g., KCN)Non-toxic, stable cyanating reagents (e.g., MPMN) organic-chemistry.orgacs.orgReduces toxicity hazards and potential for cyanide release.
Catalyst Stoichiometric strong bases (e.g., LiTMP) rsc.orgRecyclable solid acids, organocatalysts, or enzymes. rsc.orgderpharmachemica.comMinimizes waste, allows for catalyst reuse, and milder conditions.
Solvent Anhydrous volatile organics (e.g., THF, Dichloromethane)Water, ethanol, or solvent-free (microwave/mechanochemistry). semanticscholar.orgderpharmachemica.comReduces VOC emissions and solvent-related waste.
Energy Input High temperatures / refluxRoom temperature, microwave irradiation. derpharmachemica.comLowers energy consumption and carbon footprint.

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, use, and disposal (cradle-to-grave). guidechem.com For a chemical product, a "cradle-to-gate" analysis is common, covering steps from resource extraction to the finished chemical leaving the factory gate. americanchemistry.com

No specific LCA for this compound production has been published. However, a prospective LCA can be considered by analyzing its hypothetical synthesis pathways. The key stages and their potential environmental impacts are outlined below.

Key LCA Considerations for this compound:

Raw Material Acquisition:

1-Naphthol: Traditionally derived from naphthalene (B1677914), a fossil fuel product. The environmental impact is associated with coal tar or petroleum processing.

Manufacturing Process:

Energy Consumption: This depends heavily on the reaction conditions. Processes requiring high heat and pressure will have a larger carbon footprint than those operating at ambient temperature or using energy-efficient methods like microwave irradiation. derpharmachemica.com

Solvent and Catalyst Use: The environmental impact of the solvent (e.g., toxicity, volatility, recyclability) and catalyst (e.g., metal leaching, recyclability) are critical inputs. The use of water as a solvent and heterogeneous, recyclable catalysts would significantly lower the environmental impact.

Waste Generation: This includes byproducts, solvent waste, and catalyst waste. Green synthesis methods that maximize atom economy and allow for recycling of solvents and catalysts will score better in an LCA.

The following table presents a conceptual framework for the life cycle inventory of this compound.

Life Cycle StageInputsOutputs (to Environment)LCA Impact Categories Affected
Raw Material Fossil Fuels (for Naphthalene, Acrylonitrile)Greenhouse Gases (CO2, CH4), SOx, NOxGlobal Warming, Acidification, Resource Depletion
Biomass (for Bio-ethanol)Land Use, Water Use, Fertilizer RunoffLand Use, Eutrophication, Water Scarcity
Synthesis Energy (Electricity, Heat)Greenhouse GasesGlobal Warming Potential
Solvents, CatalystsVolatile Organic Compounds (VOCs), Hazardous WasteHuman Toxicity, Ecotoxicity, Smog Formation
Purification Energy, Solvents, WaterSolvent Emissions, WastewaterEcotoxicity, Water Scarcity
Final Product This compound(Product)(Gate)

Environmental Fate and Degradation Pathways

The environmental fate of a chemical describes its transport and transformation in various environmental compartments like water, soil, and air. While specific studies on this compound are scarce, its likely pathways can be inferred from the behavior of its constituent functional groups: the 1-naphthol core and the acetonitrile side chain.

Photodegradation, or photolysis, is a major abiotic process for the breakdown of many organic pollutants in sunlit surface waters. pjoes.com The naphthalene ring system readily absorbs UV light, making compounds containing this moiety susceptible to photochemical transformation. ekb.eg

While no direct photolysis studies on this compound are available, the photodegradation of 1-naphthol is well-studied. 1-Naphthol degrades very rapidly in the presence of simulated sunlight; in one study, it was completely degraded within 2 hours in seawater. tandfonline.com Another study found that the quantum yield of 1-naphthol phototransformation was ten times higher in an oxygen-saturated solution compared to a deoxygenated one, indicating that photo-oxidation is a key mechanism. pjoes.com

Based on this, the photodegradation of this compound in aquatic environments is expected to be significant and likely initiated at the 1-naphthol core. The proposed process involves:

Photo-excitation: The naphthalene ring absorbs UV radiation, promoting the molecule to an excited state.

Reaction with Oxygen: In the presence of dissolved oxygen, the excited molecule can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.

Oxidation: These ROS, along with direct photo-oxidation, can attack the aromatic ring, leading to hydroxylated intermediates and subsequent ring-opening. The primary photoproducts of 1-naphthol itself are quinones, such as 1,4-naphthoquinone. pjoes.com

It is therefore highly probable that the 1-naphthol moiety of the molecule would be the primary site of photodegradation, leading to rapid transformation in sunlit waters.

Biodegradation is the breakdown of organic matter by microorganisms and is a crucial process for eliminating pollutants from the environment. No studies have specifically detailed the biodegradation of this compound. However, a plausible pathway can be constructed by considering the microbial metabolism of its two main structural components.

Hydrolysis of the Nitrile Group: The acetonitrile side chain (-CH2CN) is susceptible to enzymatic hydrolysis. Many microorganisms possess nitrilase or nitrile hydratase enzymes that can convert nitriles to carboxylic acids or amides, respectively. This initial step would likely transform this compound into 1-hydroxy-2-naphthoic acid (via a nitrilase) or 2-(1-hydroxy-2-naphthyl)acetamide (via nitrile hydratase), with the acid being the more common metabolic endpoint.

Degradation of the Naphthalene Core: 1-hydroxy-2-naphthoic acid is a known key metabolite in the biodegradation of the polycyclic aromatic hydrocarbon (PAH) phenanthrene (B1679779) by various bacteria, including strains of Stenotrophomonas, Pseudomonas, and Mycobacterium. nih.govjmb.or.krnih.gov These microorganisms utilize dioxygenase enzymes to cleave the aromatic rings. The degradation of 1-hydroxy-2-naphthoic acid proceeds via ring-cleavage pathways (both ortho- and meta-cleavage), eventually funneling into central metabolism through intermediates like phthalic acid and protocatechuic acid. nih.gov

Therefore, a likely two-stage biodegradation mechanism for this compound is the initial enzymatic hydrolysis of the nitrile group followed by the well-established microbial degradation pathway for the resulting 1-hydroxy-2-naphthoic acid.

Direct analysis of the environmental degradation of this compound has not been reported. However, based on the known photodegradation and biodegradation pathways of its structural analogues, a set of probable metabolites can be predicted. These metabolites are crucial for a complete environmental risk assessment, as they may have their own distinct toxicity and persistence profiles.

The table below lists the potential metabolites from both photodegradation and biodegradation pathways.

Degradation PathwayPredicted MetaboliteChemical StructureNotes
Biodegradation 2-(1-Hydroxy-2-naphthyl)acetamideC₁₂H₁₁NO₂Initial product from nitrile hydratase pathway.
Biodegradation 1-Hydroxy-2-naphthoic acidC₁₁H₈O₃Key intermediate from nitrilase pathway; also a known metabolite of PAH degradation. nih.gov
Biodegradation Phthalic acidC₈H₆O₄Common downstream metabolite from the degradation of the naphthalene ring system. nih.gov
Biodegradation Protocatechuic acidC₇H₆O₄A central intermediate before entering the Krebs cycle. nih.gov
Photodegradation 1,4-NaphthoquinoneC₁₀H₆O₂A primary photo-oxidation product of 1-naphthol, suggesting it could form from the naphthol moiety. pjoes.com
Photodegradation Hydroxylated NaphthoquinonesC₁₀H₆O₃Further oxidation products observed during the photolysis of 1-naphthol. pjoes.com

Historical Perspectives and Research Evolution of 1 Naphthol 2 Acetonitrile

Early Discoveries and Pioneer Work in Naphthol-Acetonitrile Chemistry

The conceptual foundation for the synthesis and understanding of 1-Naphthol-2-acetonitrile lies in late 19th and early 20th-century research into the reactivity of phenols and naphthols. Pioneer chemists like Karl von Auwers extensively studied the C-alkylation versus O-alkylation of phenols, establishing the fundamental principles that govern the regioselectivity of such reactions. The introduction of an acetonitrile (B52724) group onto a naphthol ring was a logical extension of this foundational work.

Early synthetic chemistry did not immediately target this compound itself, but rather established the key reactions that would later enable its creation. These include:

Cyanoalkylation of Phenols: The reaction of phenols with aldehydes (like formaldehyde) and a cyanide source (like sodium cyanide) provided a direct, albeit often low-yielding, route to hydroxyphenyl acetonitriles. Applying this to 1-Naphthol (B170400) was a clear synthetic possibility explored by chemists seeking to functionalize the electron-rich naphthalene (B1677914) core.

Friedel-Crafts Type Reactions: The reaction of 1-Naphthol with haloacetonitriles, such as chloroacetonitrile, in the presence of a Lewis acid catalyst like zinc chloride, represented another classical approach. The challenge in these early studies was controlling the position of substitution on the naphthalene ring and preventing polymerization or side reactions.

The initial interest in this class of compounds was driven by their potential as intermediates. The nitrile group could be readily transformed into amines, amides, or carboxylic acids, while the naphthol core was a well-known chromophore. This made naphthol-acetonitrile derivatives attractive targets for the synthesis of dyes and biologically active molecules, even before the specific properties of this compound were fully elucidated.

Milestones in the Synthesis and Application of this compound

The journey from conceptual possibility to practical utility for this compound is marked by key milestones in both its synthesis and its application as a versatile building block.

Milestones in Synthesis: The development of more reliable and higher-yielding synthetic methods was crucial. While early methods were often plagued by low yields and difficult purifications, subsequent research introduced significant improvements. A pivotal development was the direct C-alkylation of 1-Naphthol with haloacetonitriles under basic conditions, which offered a more controlled route compared to earlier Lewis acid-catalyzed methods. This method takes advantage of the high nucleophilicity of the C2 position of the naphtholate anion.

The table below summarizes and compares prominent synthetic strategies that have been developed over time.

MethodKey ReagentsTypical ConditionsPrimary AdvantageKey Challenge
Direct C-Alkylation1-Naphthol, Chloroacetonitrile or Bromoacetonitrile, Base (e.g., NaOH, K₂CO₃)Reflux in a polar aprotic solvent (e.g., acetone, DMF)Good regioselectivity for the C2 position; straightforward procedure.Potential for competing O-alkylation, requiring careful control of conditions.
Aminomethylation-Cyanation1-Naphthol, Formaldehyde, a secondary amine, followed by Sodium CyanideMulti-step process, often involving the isolation of a Mannich base intermediate.Avoids direct use of highly reactive haloacetonitriles.Lower overall yield and more complex reaction sequence.
One-Pot Multicomponent Synthesis1-Naphthol, an aldehyde, and a cyanide source under specific catalytic conditions.Often catalyzed by an organocatalyst like piperidine (B6355638) or a Lewis acid.High atom economy and procedural simplicity.Scope can be limited; optimization required for each substrate combination.

Milestones in Application: A significant milestone was the recognition of this compound as a premier precursor for the synthesis of fused heterocyclic systems. Its unique structure allows it to participate in a variety of cyclization reactions.

Synthesis of Benzo[h]coumarins: A landmark application is its use in the Pechmann condensation. Reaction with β-ketoesters like ethyl acetoacetate (B1235776) under acidic catalysis yields highly fluorescent benzo[h]coumarin derivatives, which are valuable as laser dyes and fluorescent probes.

Synthesis of Thieno[2,3-b]naphthalenes: Research demonstrated that this compound could react with elemental sulfur in the presence of a base (Gewald reaction conditions) to construct the thieno[2,3-b]naphthalene ring system, a scaffold found in materials science and medicinal chemistry.

Knoevenagel Condensation Precursor: Its active methylene (B1212753) group can be deprotonated and reacted with various aldehydes and ketones in Knoevenagel condensations. This has been a milestone in creating complex molecular architectures, including precursors for pharmaceuticals and functional dyes.

Paradigm Shifts in Understanding the Reactivity of this compound

The scientific understanding of this compound has evolved from viewing it as a simple bifunctional molecule to appreciating its nuanced and controllable reactivity.

The primary paradigm shift was the move from studying its reactions in isolation to exploiting its ambident reactivity in a controlled manner. Researchers learned to selectively target one functional group while preserving the other, or to engage both in a single, elegant transformation.

Selective Functionalization: Early work often resulted in mixtures of products. A shift occurred with the development of selective protection-deprotection strategies and the fine-tuning of reaction conditions (e.g., choice of base, solvent, temperature) to favor either reaction at the phenolic -OH group (e.g., O-alkylation) or the active methylene -CH₂- group (e.g., C-alkylation).

Intramolecular vs. Intermolecular Pathways: A deeper understanding emerged regarding its role in intramolecular cyclizations versus intermolecular reactions. For example, by reacting the active methylene group with a suitable electrophile that also contains a group capable of reacting with the naphthol oxygen, chemists could design elegant one-pot syntheses of complex oxygen heterocycles. This represented a shift towards "reaction design" rather than simple substrate testing.

The Rise of Computational Chemistry: The most recent paradigm shift has been the application of computational methods, such as Density Functional Theory (DFT). These tools have provided unprecedented insight into the molecule's electronic structure. Researchers can now calculate:

Acidity: The relative pKa values of the phenolic proton versus the methylene protons, confirming the higher acidity of the phenol (B47542) and guiding the choice of base for selective deprotonation.

Nucleophilicity: The electron density at the C2 and C4 positions of the naphthalene ring versus the oxygen atom, explaining the observed regioselectivity in electrophilic substitution and alkylation reactions.

Reaction Mechanisms: The transition state energies for competing reaction pathways (e.g., cyclization vs. dimerization), allowing for the rational optimization of reaction conditions to favor a desired product. This predictive power has transformed the process of discovering new reactions for this compound.

Influence of New Technologies on this compound Research

The advancement of chemical technology has profoundly impacted the synthesis, characterization, and application of this compound, enabling faster, cleaner, and more efficient chemical processes.

Advanced Analytical Technologies: The unambiguous characterization of this compound and its complex derivatives was once a significant challenge. The advent of high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy (e.g., HSQC, HMBC) has been transformative. These techniques allow for precise mass determination and unequivocal assignment of all proton and carbon signals, confirming the C2-substitution pattern and elucidating the structures of novel heterocyclic products derived from it.

Innovative Synthetic Technologies: New synthetic methodologies have revolutionized how chemists work with this compound.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating reactions involving this compound. Reactions that previously required many hours of conventional heating can now often be completed in minutes with higher yields and fewer side products. This is particularly effective for condensation and cyclization reactions.

The table below illustrates the typical impact of microwave technology on a representative reaction using this compound.

Reaction TypeMethodReaction TimeTypical YieldNotes
Knoevenagel Condensation (with an aromatic aldehyde)Conventional Heating4 - 8 hours65 - 75%Requires constant heating under reflux.
Microwave Irradiation5 - 15 minutes85 - 95%Rapid, energy-efficient, often leads to cleaner product formation.

Flow Chemistry: While less documented for this specific compound, the principles of flow chemistry are highly applicable. The continuous synthesis of this compound or its derivatives in a microreactor system would offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and easier scalability compared to batch processing.

Modern Catalysis: Research has shifted towards using more sustainable and efficient catalytic systems. This includes the use of organocatalysts (e.g., piperidine, proline) to promote condensation reactions, and the exploration of photocatalysis to enable novel transformations under mild, light-driven conditions. These technologies represent the frontier of research, promising new, environmentally benign ways to utilize the rich reactivity of this compound.

Advanced Methodological Approaches in 1 Naphthol 2 Acetonitrile Research

High-Throughput Screening for Novel 1-Naphthol-2-acetonitrile Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of thousands to millions of compounds to identify "hits" with desired biological activity or properties. bmglabtech.comevotec.com In the context of this compound, HTS is instrumental in exploring the vast chemical space surrounding its core structure to discover novel derivatives with enhanced or new functionalities.

The foundation of a successful HTS campaign is a diverse chemical library. numberanalytics.com Combinatorial chemistry provides the means to rapidly generate large libraries of related compounds from a set of common building blocks. numberanalytics.communi.cz For naphthalene (B1677914) derivatives, multi-component reactions (MCRs) are a particularly efficient strategy for library synthesis. researchgate.netacs.org These one-pot reactions combine three or more starting materials to form a complex product in a single step, which is ideal for automated synthesis and library generation. For instance, libraries of benzochromenes have been synthesized through one-pot, three-component reactions of 2-naphthol (B1666908), various aldehydes, and active methylene (B1212753) compounds like malononitrile, a structural relative of the nitrile group in this compound. acs.orgias.ac.in

The process involves several key steps:

Library Design: A virtual library of potential this compound derivatives is designed by selecting a variety of building blocks to be attached to the core scaffold.

Combinatorial Synthesis: The designed library is synthesized, often using automated, parallel synthesis techniques. muni.cz Solid-phase synthesis, where one of the reactants is attached to a resin bead, can simplify purification. muni.cz

Assay Development: A biological or chemical assay is developed and optimized for an automated HTS platform. This could be an assay to measure antimicrobial, antiviral, or anticancer activity, which are known properties of some naphthalene derivatives. ontosight.aimdpi.com

Screening and Hit Identification: The compound library is screened using the automated assay. bmglabtech.com Compounds that show activity are identified as "hits." bmglabtech.com

The table below illustrates a conceptual approach for generating a diverse library based on the known reactivity of 2-naphthol and nitriles in MCRs.

Component A (Naphthol) Component B (Aldehyde) Component C (Nitrile Source) Resulting Scaffold
2-NaphtholAromatic AldehydesAcetonitrile (B52724)1-Amidoalkyl-2-naphthols researchgate.netscirp.org
2-NaphtholVarious AldehydesMalononitrileBenzochromene derivatives acs.org
2-NaphtholVarious AldehydesEthyl CyanoacetateBenzochromene derivatives acs.org

This table demonstrates how combinatorial approaches using precursors to the this compound structure can generate diverse molecular libraries for screening.

Flow Chemistry and Microfluidics for Scalable Synthesis of this compound

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch synthesis. scielo.bracs.org These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, higher reproducibility, and simplified scale-up. scielo.brresearchgate.net

The synthesis of naphthyl acetonitrile isomers has been successfully adapted to flow chemistry conditions. A patented method details the continuous synthesis of 2-naphthylacetonitrile (B189437), a close isomer of the target compound, from 2-(halogenated methyl)naphthalene and a cyanating agent in a flow reactor. googleapis.com This process highlights the potential for producing this compound and its derivatives in a scalable and continuous manner.

A typical flow synthesis setup involves:

Pumps: To deliver precise flow rates of reagent solutions.

Reactors: Coiled tubes or packed-bed cartridges where the reaction occurs, often made of materials like PFA (perfluoroalkoxy alkane) or quartz. acs.orgnih.gov These can be heated or cooled to control the reaction temperature precisely.

Back-Pressure Regulator: To maintain pressure and allow for superheating of solvents above their boiling points, accelerating reaction rates. acs.org

In-line Analysis and Purification: Integration of analytical techniques (like HPLC or IR spectroscopy) and purification modules (like scavengers or extractors) can create a fully automated "synthesis-to-product" system. acs.org

The scalability of flow chemistry can be achieved either by increasing the reactor volume and flow rate ("scaling-up") or by running multiple reactors in parallel ("numbering-up" or "scaling-out"). scielo.brrsc.org Microfluidic reactors, which use channels with sub-millimeter dimensions, provide exquisite control over reaction conditions and are ideal for process optimization before moving to larger-scale production reactors. researchgate.netrsc.org

The table below compares key parameters of batch versus flow synthesis for a generic organic transformation, illustrating the advantages of flow chemistry.

Parameter Batch Synthesis Flow Chemistry Advantage of Flow
Reaction Time Hours to daysSeconds to minutes acs.orgFaster reactions, higher throughput
Heat Transfer Poor, potential for hot spotsExcellent due to high surface-area-to-volume ratioBetter temperature control, improved safety mpg.de
Mixing Often inefficientRapid and efficient diffusion mixingHigher yields, fewer byproducts
Scalability Difficult, requires re-optimizationStraightforward (scaling-up or numbering-up) scielo.brPredictable and linear scale-up
Safety Large volumes of hazardous materialsSmall reactor volumes, better containmentReduced risk of accidents

Automated Synthesis and Robotics in this compound Research

The integration of robotics and automation is revolutionizing chemical synthesis by enabling unattended execution of complex, multi-step reaction sequences. liverpool.ac.ukucla.edu Automated synthesis platforms can significantly accelerate the discovery and optimization of molecules like this compound and its derivatives.

These platforms typically consist of a central robotic arm that moves vials or plates between different modules responsible for specific operations. mpg.dersc.org Key components of an automated synthesis system include:

Liquid Handlers: For precise dispensing of reagents and solvents. ucla.edu

Reaction Modules: Temperature-controlled reactors for heating and cooling. These can be batch-type vessels or integrated flow reactors. mpg.de

Purification Modules: Automated systems for chromatography, extraction, or crystallization to isolate the desired product. synplechem.com

Analytical Instruments: Integrated HPLC, mass spectrometry, or NMR for in-process monitoring and final product characterization. rsc.org

Control Software: A central computer that orchestrates the entire workflow, from experimental design to data analysis. synplechem.com

In the context of this compound research, an automated platform could be programmed to:

Synthesize a library of derivatives using combinatorial methods.

Purify each compound automatically.

Submit the purified compounds for biological screening.

Use the screening data to inform the design and synthesis of the next generation of compounds, potentially using a machine learning algorithm to guide the process.

This approach dramatically reduces the manual labor involved and allows for the exploration of chemical space on a much larger and faster scale than traditional methods. synplechem.comsynplechem.com

Data Science and Machine Learning for this compound Property Prediction

Data science and machine learning (ML) are becoming indispensable tools in chemistry for predicting the properties of molecules, thereby guiding synthesis and testing efforts toward the most promising candidates. aip.orgaip.org For this compound, these computational methods can predict a wide range of characteristics, from physicochemical properties to biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established technique that correlates variations in the chemical structure of compounds with differences in their measured activity. nih.govrsc.org The general workflow for developing a QSAR model is as follows:

Data Collection: A dataset of molecules with known structures and measured properties (e.g., biological activity, toxicity) is compiled. ijpsjournal.com

Descriptor Calculation: Numerical descriptors representing the physicochemical properties (e.g., lipophilicity, electronic properties, size) of each molecule are calculated. nih.gov

Model Building: A mathematical model is created using statistical methods like multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines) to find the best correlation between the descriptors and the activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in model training. nih.govnih.gov

More recently, deep learning (DL) models have emerged as powerful tools for property prediction. nih.govacs.org These models can learn complex relationships directly from molecular structures (represented as graphs or fingerprints) and large experimental databases. nih.govacs.org For example, a DL model trained on over 30,000 chromophore/solvent combinations can reliably predict seven different optical properties, including absorption and emission wavelengths. acs.org Such a model could be used to predict the photophysical properties of novel this compound derivatives, which is relevant as naphthalene-based compounds are often fluorescent.

The table below shows representative data that would be used to build a QSAR model for predicting a specific property of naphthalene derivatives.

Compound Molecular Descriptor 1 (e.g., LogP) Molecular Descriptor 2 (e.g., Polar Surface Area) Experimental Activity (-logIC50)
Naphthalene Derivative 13.560 Ų6.2
Naphthalene Derivative 24.155 Ų6.8
Naphthalene Derivative 33.875 Ų5.9
Naphthalene Derivative 44.570 Ų7.1

This table provides a simplified example of the data structure used in QSAR modeling, linking calculated molecular properties to experimentally determined biological activity.

By leveraging these predictive models, researchers can prioritize the synthesis of this compound derivatives that are most likely to possess the desired characteristics, making the research and development process more efficient and cost-effective. aip.orgijpsjournal.com

Future Research Directions and Outlook for 1 Naphthol 2 Acetonitrile

Exploration of Uncharted Reactivity Modes of 1-Naphthol-2-acetonitrile

The unique arrangement of a nucleophilic hydroxyl group and an activated methylene (B1212753) group adjacent to a nitrile on a rigid aromatic platform suggests several unexplored reactivity pathways. Future research could focus on intramolecular reactions to forge new heterocyclic systems or on its use as a versatile building block in multicomponent reactions. While multicomponent reactions involving naphthols, aldehydes, and acetonitrile (B52724) to form amidoalkyl naphthols are known, the specific reactivity of this compound in such systems remains to be detailed. researchgate.netorgchemres.orgscirp.orgresearchgate.netmdpi.com

The hydroxyl group can direct electrophilic substitutions, while the α-carbon of the nitrile is susceptible to deprotonation and subsequent alkylation or condensation. The interplay between these two functionalities could be harnessed for novel synthetic transformations. For instance, organocatalytic methods, which have been successful in the atroposelective synthesis of other complex naphthol derivatives, could be applied to generate chiral structures from this compound. beilstein-journals.org

Table 1: Potential Uncharted Reaction Pathways for this compound

Reaction TypePotential Reagents/CatalystsAnticipated OutcomeResearch Goal
Intramolecular CyclizationAcid/Base Catalysis, Metal Catalysts (e.g., Pd, Cu)Formation of novel fused heterocyclic systems (e.g., naphthofurans, naphthopyrans)Expand library of naphthalene-based heterocycles
Tandem/Cascade ReactionsElectrophiles (e.g., aldehydes, imines), Metal CatalystsComplex polycyclic structures in a single stepDevelop efficient, atom-economical syntheses
Metal-Catalyzed Cross-CouplingOrganohalides, Boronic acids (with prior functionalization)Functionalization at various positions for tuning propertiesCreate derivatives for materials science applications
Asymmetric CatalysisChiral catalysts (e.g., organocatalysts, transition metal complexes)Enantioenriched products with potential biological activityAccess chiral building blocks for pharmaceuticals

Development of Novel Applications in Emerging Technologies

The inherent properties of the naphthol and nitrile groups suggest that this compound could be a valuable component in advanced materials. Naphthol derivatives are known for their fluorescence, and this property could be exploited in the development of new sensors, probes, and bio-imaging agents. numberanalytics.comedpsciences.orgmdpi.comnih.govsci-hub.se The extended π-system of the naphthalene (B1677914) core, combined with the electronic influence of the hydroxyl and cyano-methyl groups, could lead to interesting photophysical properties.

Furthermore, the electrochemical polymerization of 1-naphthol (B170400) in acetonitrile is known to produce conducting polymers, suggesting that derivatives like this compound could be monomers for novel functional polymers with applications in organic electronics. mdpi.com Research into polymers derived from functionalized naphthols for use in alkali-ion batteries is an emerging area. researchgate.net

Table 2: Potential Applications in Emerging Technologies

Emerging TechnologyRelevant Property of this compoundPotential ApplicationResearch Objective
Organic Electronics (OLEDs, OFETs)Naphthalene π-system, potential for polymerizationMonomer for semiconducting or emissive polymersDevelop new materials for flexible displays and circuits
Chemical Sensing/Bio-imagingInherent fluorescence of the naphthol coreFluorescent probe for detecting specific analytes or imaging cells miami.eduCreate highly sensitive and selective analytical tools
Nonlinear Optics (NLO)Asymmetric charge distribution from donor (OH) and acceptor (CN) groupsComponent for NLO materials for optical communicationsDesign molecules with large hyperpolarizability
Pharmaceuticals/AgrochemicalsStructural similarity to bioactive naphthols rsc.orgScaffold for new therapeutic or crop protection agents ajgreenchem.comSynthesize and screen a library of derivatives for biological activity

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, functional assemblies. This compound is well-equipped for this purpose, possessing a hydroxyl group for hydrogen bonding, a naphthalene ring for π-π stacking, and a nitrile group that can act as a hydrogen bond acceptor or a ligand for metal coordination. nih.goviucr.orgevitachem.comnih.govresearchgate.net

These interactions could be programmed to guide the self-assembly of the molecule into higher-order structures such as liquid crystals, organogels, or porous crystalline materials like metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). The study of 1,1′-bi-2-naphthol (BINOL) derivatives in supramolecular chemistry highlights the potential for creating chiral structures and sensors. tandfonline.comtandfonline.com

Table 3: Supramolecular Architectures Based on this compound

Supramolecular AssemblyKey Driving Interaction(s)Potential Function/Application
OrganogelsHydrogen bonding, π-π stackingSmart materials, controlled release systems
Liquid CrystalsAnisotropic molecular shape, π-π stackingDisplay technologies, optical switches
Metal-Organic Frameworks (MOFs)Coordination of OH/CN to metal ionsGas storage, catalysis, separation
Chiral AssembliesChiral recognition, hydrogen bondingEnantioselective separation, asymmetric catalysis

Towards Sustainable and Circular Economy Principles in this compound Chemistry

Applying the principles of green and circular chemistry to the lifecycle of this compound is a critical future direction. This involves developing more sustainable synthetic routes and designing for end-of-life scenarios like biodegradation or recycling. Current syntheses of naphthol derivatives often rely on harsh conditions or toxic reagents. rsc.org Future research should focus on catalysis, use of renewable feedstocks, and maximizing atom economy. nih.govresearchgate.netrsc.org

Biocatalysis, using enzymes like oxygenases or lyases, offers a promising green alternative for the synthesis and functionalization of aromatic compounds under mild, aqueous conditions. rsc.orgnih.govacs.orgnih.gov For instance, engineered peroxygenases have been used for the direct synthesis of 1-naphthol from naphthalene, a process that could potentially be adapted for more complex derivatives. upc.edu

Table 4: Application of Green Chemistry Principles to this compound

Green Chemistry PrincipleApplication to this compound Lifecycle
PreventionDesign synthetic routes with minimal byproducts.
Atom EconomyUtilize addition and cycloaddition reactions that incorporate all atoms into the final product.
Less Hazardous Chemical SynthesesReplace hazardous reagents (e.g., strong acids, toxic solvents) with greener alternatives like solid acid catalysts or water. rsc.org
Designing Safer ChemicalsIncorporate features that promote biodegradability after the product's useful life.
Safer Solvents and AuxiliariesUse water, supercritical CO2, or recyclable ionic liquids instead of volatile organic compounds. rsc.org
Use of Renewable FeedstocksExplore pathways to synthesize the naphthalene core from lignin (B12514952) or other biomass sources.
CatalysisEmploy highly efficient and recyclable catalysts, including biocatalysts, to reduce energy consumption and waste. rsc.orgnih.govukri.org

Interdisciplinary Research Foci for this compound

The full potential of this compound can only be realized through collaborations that bridge traditional scientific disciplines. The development of this molecule from a laboratory curiosity to a functional component in technology or medicine will require a convergence of expertise.

For example, the creation of a novel biosensor would necessitate a partnership between synthetic chemists (to design and produce the molecule and its derivatives), materials scientists (to immobilize it on a surface and fabricate a device), and biologists (to validate its function in a complex biological environment). nih.govsci-hub.se Similarly, exploring its pharmaceutical potential would involve chemists, biochemists, and pharmacologists working in concert.

Table 5: Interdisciplinary Collaborations for this compound Research

Research GoalPrimary DisciplineCollaborating DisciplinesCombined Objective
Develop Organic Solar CellsOrganic ChemistryMaterials Science, PhysicsSynthesize polymers, fabricate devices, and test photovoltaic performance.
Create a Selective Cancer Cell Imaging AgentMedicinal ChemistryCell Biology, Oncology, OpticsDesign targeted fluorescent probes and test their efficacy and specificity in vitro and in vivo. miami.edu
Design a "Smart" Drug Delivery SystemSupramolecular ChemistryPharmacology, Biomedical EngineeringDevelop a self-assembling nanocarrier that releases a therapeutic payload in response to a specific biological trigger.
Assess Environmental ImpactSynthetic ChemistryEnvironmental Science, ToxicologyCreate biodegradable derivatives and evaluate their persistence and toxicity in ecosystems.

Q & A

Q. What are the established synthetic routes for 1-naphthol-2-acetonitrile, and how are reaction conditions optimized?

  • Methodological Answer : this compound is commonly synthesized via multicomponent condensation reactions involving β-naphthol, aldehydes, and nitriles. For example, a protocol using tetrachlorosilane (TCS) under solvent-free conditions achieves high yields by optimizing molar ratios (e.g., 1:1:2 for aldehyde:β-naphthol:acetonitrile) . Reaction parameters like temperature, catalyst loading, and stoichiometry are systematically tested using design of experiments (DoE) to maximize efficiency.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) confirms structural integrity by identifying aromatic protons (δ 6.8–8.2 ppm) and nitrile groups (δ 120–125 ppm for CN) .
  • HPLC with UV detection (e.g., using acetonitrile-based mobile phases) quantifies purity and monitors reaction progress .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns, cross-referenced with databases like PubChem .

Q. How can researchers assess the environmental and toxicological risks of this compound?

  • Methodological Answer : Follow the ATSDR literature search framework , which prioritizes peer-reviewed studies on toxicokinetics, systemic effects (e.g., hepatic, renal), and exposure routes (oral, inhalation) . Use standardized protocols like OECD Test Guidelines for acute toxicity assays in model organisms (e.g., rodents), with data interpreted in compliance with EPA or IARC hazard classifications .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in Friedel-Crafts reactions be resolved?

  • Methodological Answer : Contradictions in reaction outcomes (e.g., yields, byproducts) often stem from Lewis acid catalyst variability (e.g., AlCl₃ vs. FeCl₃) or moisture sensitivity. Perform kinetic studies under controlled anhydrous conditions, and use DFT calculations to model electron density distribution in the nitrile group, which influences electrophilic substitution . Cross-validate results with independent assays (e.g., GC-MS for byproduct identification) .

Q. What strategies improve the regioselectivity of this compound in coupling reactions for organic electronics?

  • Methodological Answer : To enhance regioselectivity in Suzuki-Miyaura couplings , modify the naphthol scaffold with electron-donating/withdrawing groups (e.g., methoxy, nitro) and use Pd-based catalysts with bulky ligands (e.g., SPhos). Monitor reaction progress via in-situ FTIR to detect intermediate formation. Compare results with computational models (e.g., Hammett plots) to predict substituent effects .

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize testing using ISO-certified protocols and include positive/negative controls (e.g., doxorubicin for cytotoxicity). Perform meta-analyses of published data to identify trends, and validate findings via dose-response curves and SAR studies .

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